Sotorasib
描述
This compound, also known as AMG-510, is an acrylamide-derived KRAS inhibitor developed by Amgen. It is indicated in the treatment of adult patients with KRAS G12C mutant non-small cell lung cancer. This mutation makes up >50% of all KRAS mutations. Mutant KRAS discovered in 1982 but was not considered a druggable target until the mid-2010s. It is the first experimental KRAS inhibitor. The drug [MRTX849] is also currently being developed and has the same target. this compound was granted FDA approval on May 28, 2021, followed by the European Commission's approval on January 10, 2022.
This compound is a small molecule inhibitor of the KRAS G12C mutant protein which is found in up to 13% of refractory cases of non-small cell lung cancer. Serum aminotransferase elevations are common during therapy with this compound, and a proportion of patients develop clinically apparent liver injury that can be severe.
This compound is an orally available inhibitor of the specific KRAS mutation, p.G12C, with potential antineoplastic activity. Upon oral administration, this compound selectively targets, binds to and inhibits the activity of the KRAS p.G12C mutant. This may inhibit growth in KRAS p.G12C-expressing tumor cells. The KRAS p.G12C mutation is seen in some tumor cell types and plays a key role in tumor cell proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and is indicated for non-small cell lung carcinoma and neoplasm and has 8 investigational indications.
a KRAS(G12C) inhibito
Structure
3D Structure
属性
IUPAC Name |
6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQKSXLFSAEQCZ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099260 | |
| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2252403-56-6, 2296729-00-3 | |
| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sotorasib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sotorasib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15569 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOTORASIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sotorasib's Mechanism of Action in KRAS G12C Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its molecular interactions, impact on downstream signaling pathways, and the mechanisms that can lead to treatment resistance. Quantitative data from key preclinical and clinical studies are summarized, and methodologies for relevant experimental protocols are described. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's function and clinical application.
The KRAS G12C Mutation: An Oncogenic Driver
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[3] The KRAS G12C mutation, a substitution of glycine for cysteine at codon 12, impairs the intrinsic GTPase activity of the KRAS protein.[4] This results in a constitutively active, GTP-bound state, leading to the hyperactivation of downstream oncogenic signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell growth and tumor proliferation.[1][5]
This compound's Covalent and Irreversible Inhibition of KRAS G12C
This compound employs a unique mechanism to inhibit the KRAS G12C mutant protein. It covalently binds to the thiol group of the mutant cysteine residue at position 12.[2] This irreversible binding occurs within a transiently accessible pocket, known as the switch-II pocket, which is present when KRAS G12C is in its inactive, GDP-bound state.[2] By forming this covalent bond, this compound effectively locks the KRAS G12C protein in an inactive conformation, preventing the exchange of GDP for GTP and thereby blocking its reactivation.[2] This targeted approach ensures high specificity for the mutant protein with minimal off-target effects on wild-type KRAS.[4]
The axially chiral biaryl moiety of this compound is a critical structural element that engages a "cryptic" protein binding pocket, enhancing the inhibitor's potency.[6]
Impact on Downstream Signaling Pathways
By locking KRAS G12C in an inactive state, this compound effectively suppresses the downstream signaling cascades that promote tumorigenesis.
RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a primary effector of KRAS signaling. This compound's inhibition of KRAS G12C leads to a significant reduction in the phosphorylation of downstream kinases, including MEK and ERK.[2] This dampening of the MAPK cascade results in decreased cell proliferation and survival.[2]
PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is another critical signaling axis downstream of KRAS. This compound treatment has been shown to reduce the phosphorylation of AKT, a key node in this pathway.[7] Inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound.
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound
| Cell Line | KRAS Mutation | IC50 (µM) | Pathway Inhibition | Reference |
| NCI-H358 | G12C | ~0.006 | p-ERK | [8] |
| MIA PaCa-2 | G12C | ~0.009 | p-ERK | [8] |
| Non-KRAS G12C | Various | >7.5 | No effect | [9] |
Table 2: Clinical Efficacy of this compound in NSCLC (CodeBreaK 100 & 200 Trials)
| Parameter | CodeBreaK 100 (Phase 2) | CodeBreaK 200 (Phase 3) | Reference |
| Objective Response Rate (ORR) | 37.1% | 28.1% | [10][11] |
| Disease Control Rate (DCR) | 80.6% | Not Reported | [10] |
| Median Progression-Free Survival (PFS) | 6.8 months | 5.6 months | [12][13] |
| Median Overall Survival (OS) | 12.5 months | Not significantly different from docetaxel | [11][13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate KRAS G12C mutant and wild-type cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins (e.g., ERK, AKT).
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
Methodology:
-
Tumor Implantation: Subcutaneously implant KRAS G12C mutant cancer cells into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume exceeds a certain limit, or a specific time point).
-
Data Analysis: Analyze the tumor growth inhibition and assess for any drug-related toxicity.
Mechanisms of Resistance to this compound
Despite the initial efficacy of this compound, acquired resistance can develop through various mechanisms.
On-Target Resistance
-
Secondary KRAS Mutations: New mutations in the KRAS gene, such as at codon Y96, can emerge that prevent this compound from binding effectively to the switch-II pocket.[1]
Off-Target Resistance
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways can circumvent the need for KRAS signaling. This includes the reactivation of the MAPK pathway through mutations in other RAS isoforms (e.g., NRAS) or upstream receptor tyrosine kinases (RTKs) like EGFR.[1][14]
-
PI3K/AKT/mTOR Pathway Activation: Activation of the PI3K/AKT/mTOR pathway can also mediate resistance to this compound.[5][7]
-
Epithelial-to-Mesenchymal Transition (EMT): A shift in cellular phenotype to a more mesenchymal state has been associated with resistance.[1]
Conclusion
This compound represents a significant advancement in the treatment of KRAS G12C-mutated cancers by providing a targeted and effective therapeutic option.[15] Its mechanism of covalent and irreversible inhibition of the mutant KRAS protein leads to the suppression of key oncogenic signaling pathways. While acquired resistance remains a clinical challenge, a deeper understanding of the underlying mechanisms is paving the way for the development of rational combination therapies to overcome resistance and improve patient outcomes. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers and clinicians in the ongoing efforts to combat KRAS-driven malignancies.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. Clinical and Genomic Features of Response and Toxicity to this compound in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Acquired resistance to this compound in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ilcn.org [ilcn.org]
- 9. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 10. Results From Phase 2 CodeBreaK 100 Show LUMAKRAS™ (this compound) Is The First And Only KRAS G12C Inhibitor With Overall Survival Data [prnewswire.com]
- 11. targetedonc.com [targetedonc.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. jwatch.org [jwatch.org]
- 15. This compound: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Sotorasib: A Technical Guide to the Discovery and Development of a Landmark KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Sotorasib (brand name Lumakras®), a first-in-class, orally bioavailable small molecule inhibitor of the KRAS G12C mutation. For decades, KRAS was considered an "undruggable" target in oncology, making the advent of this compound a significant milestone in precision medicine.[1] This document details the preclinical and clinical milestones, experimental methodologies, and key data that underpinned its journey from laboratory to clinic.
Preclinical Discovery and Lead Optimization
The development of this compound by Amgen marked a breakthrough in targeting the KRAS G12C mutation, which is prevalent in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 1-3% of other solid tumors.[2][3] The discovery process was a testament to structure-based drug design and a deep understanding of the unique biochemistry of the KRAS G12C mutant protein.
A critical feature of this compound's design is its ability to form a covalent, irreversible bond with the mutant cysteine residue at position 12 of the KRAS protein. This interaction locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[2]
A significant challenge during lead optimization was the molecule's atropisomeric nature. Atropisomers are stereoisomers arising from restricted rotation around a single bond. In the case of this compound, the axially chiral biaryl moiety, crucial for engaging a cryptic binding pocket on the KRAS G12C protein, gave rise to two stable atropisomers with a 10-fold difference in potency.[4][5] The decision was made to develop the more potent (M)-atropisomer, which necessitated the development of sophisticated analytical and synthetic methods to ensure atropisomeric purity on an industrial scale.[5][6]
Experimental Protocols: Preclinical
Biochemical Assays for Binding Affinity and IC50 Determination:
-
Objective: To quantify the binding affinity and inhibitory potency of this compound against KRAS G12C.
-
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12C (amino acids 1-169) was expressed in E. coli and purified.
-
Nucleotide Exchange Assay: The ability of this compound to lock KRAS G12C in its GDP-bound state was assessed by monitoring the SOS1-catalyzed exchange of fluorescently labeled GDP for GTP. The IC50 value was determined by measuring the concentration of this compound required to inhibit 50% of the nucleotide exchange.[5]
-
Thermal Shift Assay (TSA): The thermal stability of the KRAS G12C protein was measured in the presence of varying concentrations of this compound. The shift in the melting temperature (Tm) indicates direct binding of the compound to the protein.[5]
-
Cell-Based Assays:
-
p-ERK Inhibition Assay: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) were treated with this compound. The inhibition of downstream signaling was quantified by measuring the phosphorylation levels of ERK1/2 (p-ERK) via Western blot or ELISA. The IC50 was determined as the concentration of this compound that caused a 50% reduction in p-ERK levels.
-
Cell Viability Assay: The effect of this compound on the proliferation of KRAS G12C mutant and wild-type cell lines was assessed using assays such as CellTiter-Glo®. Cells were incubated with a range of this compound concentrations for 72 hours, and the IC50 was calculated as the concentration that inhibited cell growth by 50%.[7]
-
-
In Vivo Xenograft Mouse Model Studies:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Line Implantation: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358) were subcutaneously injected into immunodeficient mice.
-
Treatment Administration: Once tumors reached a specified volume, mice were randomized to receive either vehicle control or this compound, typically administered orally once daily.[7]
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Pharmacokinetic and Pharmacodynamic Analysis: Blood samples were collected to determine the pharmacokinetic profile of this compound. Tumor tissue was collected at the end of the study to assess the covalent modification of KRAS G12C and the inhibition of downstream signaling pathways.
-
Clinical Development: The CodeBreaK Program
The clinical development of this compound was primarily driven by the CodeBreaK program, a series of clinical trials designed to evaluate its safety and efficacy in patients with KRAS G12C-mutated solid tumors.
CodeBreaK 100: A Pivotal Phase 1/2 Trial
The CodeBreaK 100 trial (NCT03600883) was a multicenter, single-arm, open-label Phase 1/2 study that enrolled patients with KRAS G12C-mutant advanced solid tumors who had progressed on prior therapies.[8][9]
Experimental Protocol: CodeBreaK 100
-
Patient Population: Adult patients with locally advanced or metastatic solid tumors harboring the KRAS G12C mutation, who had received at least one prior systemic therapy.[10] Patients with active brain metastases were excluded.[11]
-
Treatment: this compound was administered orally at a dose of 960 mg once daily.[12]
-
Primary Endpoints:
-
Phase 1: Safety and tolerability.
-
Phase 2: Objective Response Rate (ORR) as assessed by a blinded independent central review (BICR) according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[13]
-
-
Tumor Assessment (RECIST 1.1):
-
Tumor imaging (CT or MRI) was performed at baseline and every 6 weeks for the first 48 weeks, and every 12 weeks thereafter.
-
Target lesions were defined as measurable lesions with a longest diameter of ≥10 mm (or ≥15 mm in the short axis for lymph nodes). A maximum of 5 target lesions (and a maximum of 2 per organ) were selected at baseline.
-
Response was categorized as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) based on the sum of the longest diameters of the target lesions.
-
-
Biomarker Analysis:
-
Circulating tumor DNA (ctDNA) was analyzed from plasma samples collected at baseline and at progression using the Guardant360 and/or the Resolution Bioscience ctDx Lung assays to identify genomic alterations associated with response and resistance.
-
Quantitative Data from CodeBreaK 100 (NSCLC Cohort)
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 37.1% |
| Complete Response (CR) | 3.2% |
| Partial Response (PR) | 33.9% |
| Disease Control Rate (DCR) | 80.6% |
| Median Duration of Response (DoR) | 11.1 months |
| Median Progression-Free Survival (PFS) | 6.8 months |
| Median Overall Survival (OS) | 12.5 months |
Data from the Phase 2 portion of the CodeBreaK 100 trial in patients with previously treated KRAS G12C-mutated NSCLC.[14][15]
CodeBreaK 200: Confirmatory Phase 3 Trial
The CodeBreaK 200 trial was a randomized, controlled Phase 3 study that compared the efficacy of this compound to docetaxel in patients with previously treated advanced KRAS G12C-mutated NSCLC. The results of this trial provided further evidence of the clinical benefit of this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by targeting the constitutively active KRAS G12C oncoprotein. In its mutated state, KRAS G12C preferentially remains in the active, GTP-bound form, leading to the continuous activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation. The primary pathway implicated is the MAPK (mitogen-activated protein kinase) cascade.
By covalently binding to the cysteine-12 residue, this compound locks KRAS G12C in its inactive, GDP-bound conformation. This prevents the interaction of KRAS G12C with its downstream effectors, such as RAF, MEK, and ERK, thereby inhibiting the aberrant signaling cascade.
Regulatory Timeline
The development of this compound was expedited through several of the U.S. Food and Drug Administration's (FDA) programs designed to accelerate the review of drugs for serious conditions.
Conclusion
This compound represents a paradigm shift in the treatment of KRAS G12C-mutated cancers. Its discovery and development journey, from innovative preclinical research to well-executed clinical trials, has paved the way for a new class of targeted therapies. This technical guide provides a foundational understanding of the key milestones and scientific rigor that led to the approval of this landmark drug. Ongoing research continues to explore the full potential of this compound, including its use in combination with other anti-cancer agents and its activity in other tumor types harboring the KRAS G12C mutation.
References
- 1. Spotlight on this compound (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method for the determination of this compound, a KRASG12C inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Data From Full Phase 1 Cohort Of Investigational this compound Published In New England Journal Of Medicine | AMGN Stock News [stocktitan.net]
- 4. researchgate.net [researchgate.net]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. Addressing Atropisomerism in the Development of this compound, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. guardantcomplete.com [guardantcomplete.com]
- 11. iononline.com [iononline.com]
- 12. ilcn.org [ilcn.org]
- 13. amgen.ca [amgen.ca]
- 14. researchgate.net [researchgate.net]
- 15. amgen.com [amgen.com]
Sotorasib: A Technical Guide to the First-in-Class KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sotorasib (AMG 510), a pioneering covalent inhibitor of the KRAS G12C mutation. This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data, presented for a technical audience in drug development and oncology research.
Core Chemical and Physical Properties
This compound is a highly selective, orally bioavailable small molecule.[1] Its fundamental chemical and physical characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₃₀H₃₀F₂N₆O₃ |
| Molecular Weight | 560.6 g/mol |
| IUPAC Name | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one |
| Synonyms | AMG 510, Lumakras |
| CAS Number | 2296729-00-3 |
| Appearance | White to yellow solid |
| Solubility | Soluble in DMSO. In H₂O, 33.33 mg/mL when pH is adjusted to 11 with NaOH.[2][3] |
Mechanism of Action: Covalent Inhibition of KRAS G12C
The KRAS protein is a GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and driving oncogenic signaling.[2]
This compound is specifically designed to target this mutant cysteine. It irreversibly binds to the cysteine-12 residue located in a pocket of the switch II region (S-IIP), which is accessible only when KRAS G12C is in its inactive, GDP-bound state.[1][4] This covalent and irreversible binding locks the KRAS G12C protein in this inactive conformation, preventing its activation and subsequent downstream signaling.[1][5] This mechanism is highly selective for the G12C mutant, with no inhibitory effect on wild-type KRAS.[1]
KRAS G12C Signaling Pathway and this compound Inhibition
The primary downstream cascade affected by active KRAS is the mitogen-activated protein kinase (MAPK) pathway. This compound's inhibition of KRAS G12C leads to the suppression of this pathway.
Caption: this compound covalently binds to and traps KRAS G12C in an inactive state.
Preclinical and Clinical Efficacy
This compound has demonstrated significant anti-tumor activity in both preclinical models and clinical trials.
In Vitro Cellular Assays
In cellular viability assays, this compound potently and selectively impairs the growth of KRAS G12C mutant cell lines.[2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| NCI-H358 | Lung Cancer | ~0.006 |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 |
Note: Non-KRAS G12C cell lines are insensitive to this compound (IC₅₀ > 7.5 µM).[2]
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in both animal models and human subjects. The data below is from studies in patients with advanced solid tumors receiving the recommended 960 mg once-daily dose.
| Parameter | Value |
| Tₘₐₓ (Median) | 2.0 hours |
| Cₘₐₓ | 7.50 µg/mL |
| AUC₀₋₂₄ₕ | 65.3 h*µg/mL |
| Volume of Distribution (Vd) | 211 L |
| Apparent Clearance (CL/F) | 26.2 L/h |
| Terminal Half-life (t₁/₂) | ~5.5 hours[6] |
| Plasma Protein Binding | 89%[6] |
Clinical Trial: CodeBreaK 100
The CodeBreaK 100 trial was a pivotal Phase 1/2, single-arm, open-label, multicenter study that evaluated the efficacy and safety of this compound in patients with KRAS G12C-mutated advanced solid tumors who had progressed on prior therapies.[7][8]
Key Efficacy Results in NSCLC (Phase 2) [8]
| Endpoint | Result (N=124) |
| Objective Response Rate (ORR) | 37.1% |
| Disease Control Rate (DCR) | 80.6% |
| Median Duration of Response | 11.1 months[9] |
| Median Progression-Free Survival | 6.8 months |
| Median Overall Survival | 12.5 months[9] |
Experimental Methodologies
Detailed protocols are critical for the replication and validation of scientific findings. Below are summaries of the methodologies employed in key studies of this compound.
Cell Viability Assay Protocol
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).
-
General Procedure:
-
Cell Culture: KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and wild-type cell lines are cultured in appropriate media (e.g., DMEM or RPMI) supplemented with fetal bovine serum and antibiotics.[10]
-
Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 0-10 µM) for a specified duration, typically 72 hours.[2][3]
-
Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay or MTT) is added to each well.[2][10]
-
Data Acquisition: Luminescence or absorbance is measured using a microplate reader. The resulting values are proportional to the number of viable cells.[10]
-
Analysis: IC₅₀ values are calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
-
CodeBreaK 100 Clinical Trial Workflow
The CodeBreaK 100 trial followed a structured protocol to assess the safety and efficacy of this compound.
Caption: Workflow of the CodeBreaK 100 clinical trial for this compound.
-
Study Design: A global, single-arm, open-label, multicenter Phase 1/2 trial.[7]
-
Patient Population: Adults (≥18 years) with pathologically documented, locally-advanced or metastatic solid malignancies harboring a KRAS p.G12C mutation, who had progressed after prior systemic therapies.[11][12] Key exclusion criteria included active brain metastases and significant gastrointestinal diseases that would impair oral medication intake.[12]
-
Intervention: this compound administered orally at a dose of 960 mg once daily.[8]
-
Primary Endpoints:
-
Secondary Endpoints: Key secondary endpoints included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and pharmacokinetics.[9]
-
Assessments: Patients underwent radiographic scans every 6 weeks up to week 48, and every 12 weeks thereafter to assess tumor response.[9] Safety follow-up occurred 30 days after the final dose.[7]
References
- 1. This compound, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. lumakrashcp.com [lumakrashcp.com]
- 8. Amgen's Investigational KRAS G12C Inhibitor this compound Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 9. A phase 1b study of this compound, a specific and irreversible KRAS<sup>G12C </sup>inhibitor, in combination with other anticancer therapies in advanced colorectal cancer (CRC) and other solid tumors (CodeBreaK 101). - ASCO [asco.org]
- 10. wjpls.org [wjpls.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. UCSF Solid Tumor Trial → PK, and Efficacy of this compound (AMG 510) in Subjects With Solid Tumors With a Specific KRAS Mutation (CodeBreaK 100) [clinicaltrials.ucsf.edu]
The Structure-Activity Relationship of Sotorasib: A Technical Guide to a Landmark KRAS G12C Inhibitor
Introduction
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1] As a member of the RAS superfamily of small GTPases, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation, survival, and differentiation.[2][3] Mutations in the KRAS gene, which are present in approximately 30% of all human cancers, impair its ability to hydrolyze GTP, locking the protein in a constitutively active state and driving uncontrolled cell growth.[4][5]
The glycine-to-cysteine substitution at codon 12 (G12C) is a common KRAS mutation, found in about 13% of non-small cell lung cancers (NSCLC) and 1-3% of colorectal and other solid tumors.[5][6] The discovery that the mutant cysteine residue could be covalently targeted opened a new therapeutic window. Sotorasib (AMG 510) emerged as a first-in-class, orally bioavailable, small-molecule inhibitor that selectively and irreversibly targets KRAS G12C.[7][8] This guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery of this compound, details the key experimental protocols used in its development, and illustrates the underlying biological pathways.
Mechanism of Action: Covalent Trapping of the Inactive State
This compound's mechanism of action relies on its ability to form a covalent bond with the thiol group of the Cysteine-12 residue unique to the KRAS G12C mutant.[9] This interaction occurs within a previously underappreciated allosteric pocket, known as the Switch-II pocket (S-IIP), which is accessible only when KRAS is in its inactive, GDP-bound state.[2][10] By irreversibly binding to Cys12, this compound locks the KRAS G12C protein in this inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.[11] This blockade of GDP-for-GTP exchange effectively shuts down the hyperactivation of downstream oncogenic signaling pathways, most notably the MAPK (RAF-MEK-ERK) pathway, thereby inhibiting tumor cell growth.[7][11]
Core Structure-Activity Relationship (SAR) Studies
The development of this compound originated from structure-based drug design efforts aimed at improving upon early KRAS G12C inhibitors like ARS-1620.[12] A key breakthrough was the identification of a cryptic pocket near the Switch-II region, formed by residues H95, Y96, and Q99.[13] Exploiting this pocket became central to enhancing inhibitor potency. The SAR campaign focused on optimizing a quinazolinone scaffold.
Optimization of the Biaryl "Tail" Group
Initial efforts focused on modifying the C4 position of a phthalazine core to engage the H95/Y96/Q99 cryptic pocket. Adding bulky ortho-substituents to a phenyl ring at this position proved optimal for enhancing contacts with Y96.[14] This exploration established the importance of atropisomerism—restricted rotation around the biaryl C-N bond—which became a critical element in achieving high potency.[15] The (R)-atropisomer consistently proved to be the more potent form.
Table 1: SAR of the C4-Substituted Phthalazine and Quinazolinone Core
| Compound | R-Group (Ortho-substituent) | Exchange IC₅₀ (μM) | p-ERK IC₅₀ (μM) |
|---|---|---|---|
| 2 | H | 20.1 | 58.0 |
| 3 | Methyl | 4.8 | 3.47 |
| 5 | Ethyl | 0.903 | 2.60 |
| 8 | Isopropyl | 0.380 | 0.891 |
| (R)-9 | Isopropyl (Quinazolinone core) | 0.057 | 0.130 |
Data sourced from J. Med. Chem. 2020, 63, 1, 52-65.[14] p-ERK IC₅₀ was determined in MIA PaCa-2 cells.
Modifications of the C7-Phenol Group
While compound (R)-9 was a potent inhibitor, further optimization was needed. The C7 fluorophenol "tail" was modified to enhance interactions with lipophilic residues and modulate polar contacts.[12] Removing the phenolic hydroxyl group to give the fluorophenyl analog 12 surprisingly led to no loss in cellular activity and a significant increase in membrane permeability.[14]
Introduction of the Piperazine Acrylamide "Warhead"
The acrylamide moiety serves as the covalent "warhead" that reacts with Cys12. Modifications to the piperazine ring linking the warhead to the core scaffold were explored. Introducing a methyl group at the C2 position of the piperazine ring (compound 13 ) led to further improvements in cellular activity and provided measurable oral bioavailability in mice.[14]
Table 2: SAR of the C7-Tail and Piperazine Moiety
| Compound | C7-Group | Piperazine | p-ERK IC₅₀ (μM) | MIA PaCa-2 Viability IC₅₀ (μM) |
|---|---|---|---|---|
| (R)-9 | 2-Fluoro-6-hydroxyphenyl | Unsubstituted | 0.130 | 0.246 |
| 12 | 2-Fluorophenyl | Unsubstituted | 0.130 | 0.093 |
| 13 | 2-Fluorophenyl | (S)-2-Methyl | 0.047 | 0.032 |
| This compound (AMG 510) | 2-Fluoro-6-hydroxyphenyl | (S)-2-Methyl | 0.007 | 0.009 |
Data sourced from J. Med. Chem. 2020, 63, 1, 52-65.[14] All data for the more potent (R)-atropisomer.
The culmination of these optimization efforts, combining the optimal isopropylphenyl group on the quinazolinone core, the (S)-2-methylpiperazinyl acrylamide, and the reintroduction of the 2-fluoro-6-hydroxyphenyl tail for additional interactions, resulted in the identification of this compound (AMG 510).[13] It demonstrated superior potency, selectivity, and drug-like properties, ultimately leading to its clinical development.[12]
Key Experimental Protocols
The evaluation of this compound and its analogs relied on a suite of biochemical and cell-based assays to quantify their inhibitory activity.
Cell-Based p-ERK Phosphorylation Immunoassay
This assay is the primary method for measuring the functional inhibition of the KRAS signaling pathway within a cellular context. A decrease in the phosphorylation of ERK (p-ERK), a key downstream node in the MAPK pathway, serves as a direct readout of upstream KRAS inhibition.
Detailed Methodology:
-
Cell Culture: KRAS p.G12C mutant cells (e.g., MIA PaCa-2 pancreatic or NCI-H358 lung cancer cell lines) are seeded into 96-well microplates and allowed to adhere overnight.[14]
-
Serum Starvation: Growth media is replaced with low-serum or serum-free media for 12-24 hours to reduce basal levels of pathway activation.
-
Compound Incubation: Cells are treated with a serial dilution of the test compounds (e.g., this compound analogs) for a defined period, typically 2 hours.[14]
-
Pathway Stimulation: Cells are stimulated with a growth factor such as epidermal growth factor (EGF) for a short period (e.g., 5-10 minutes) to induce a robust p-ERK signal in control wells.
-
Fixation and Lysis: Cells are fixed and permeabilized directly in the wells or lysed with a suitable buffer containing phosphatase and protease inhibitors.
-
Detection: The levels of phosphorylated ERK1/2 (Thr202/Tyr204) and total ERK1/2 are quantified using a sandwich immunoassay format, such as Meso Scale Discovery (MSD) or a standard ELISA.[10][14] This involves capture and detection antibodies specific to the target proteins.
-
Data Analysis: The p-ERK signal is normalized to the total ERK signal to account for variations in cell number. The normalized data is then plotted against compound concentration, and a four-parameter logistic regression is used to determine the IC₅₀ value.
Cell Viability / Proliferation Assay (CellTiter-Glo®)
This assay measures the antiproliferative effect of the compounds over a longer incubation period, providing insight into their overall impact on cancer cell growth and survival.
Detailed Methodology:
-
Cell Seeding: KRAS p.G12C mutant cells (e.g., MIA PaCa-2) and KRAS wild-type or other mutant cells (e.g., A549, KRAS p.G12S) are seeded in 96-well plates.[12] The non-G12C line serves as a selectivity control.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds.
-
Incubation: Plates are incubated for an extended period, typically 72 hours, to allow for effects on cell proliferation to manifest.[14]
-
ATP Measurement: The CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active cells.
-
Data Acquisition: Luminescence is read on a plate reader.
-
Data Analysis: The signal is normalized to untreated controls, and the resulting dose-response curves are used to calculate IC₅₀ values, representing the concentration of compound required to inhibit cell growth by 50%.
Conclusion
The discovery of this compound is a landmark achievement in medicinal chemistry, transforming a previously intractable target into a druggable one. The SAR campaign highlights a masterful application of structure-based design, particularly the strategic exploitation of a cryptic allosteric pocket and the meticulous optimization of an atropisomeric biaryl axis to achieve exceptional potency and selectivity.[13][15] The systematic modification of the quinazolinone core, the piperazine linker, and the aryl tail groups, guided by robust biochemical and cellular assays, successfully balanced potency with critical ADME properties. This work not only delivered a first-in-class therapy for patients with KRAS G12C-mutated cancers but also provided a blueprint for targeting other challenging oncogenic proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. acs.org [acs.org]
- 5. This compound | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Profiling oncogenic KRAS mutant drugs with a cell-based Lumit p-ERK immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Sotorasib: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement and validation studies for sotorasib (AMG 510), a first-in-class, orally bioavailable, and selective covalent inhibitor of KRAS G12C. This compound represents a significant breakthrough in targeting a previously "undruggable" oncogene.[1][2][3]
Introduction: The Challenge of Targeting KRAS
The KRAS gene is one of the most frequently mutated oncogenes in human cancers.[4][5] For decades, direct inhibition of KRAS has been a formidable challenge in drug development due to the picomolar binding affinity of GTP to KRAS and the absence of well-defined binding pockets on the protein surface.[6] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1][7] Mutations in KRAS, such as the G12C substitution, impair GTP hydrolysis, leading to a constitutively active state that drives oncogenesis.[6][7][8] The KRAS G12C mutation is present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 1-3% of other solid tumors.[9][10]
This compound was developed to specifically target the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent inhibitor has demonstrated significant clinical activity, leading to its approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[3][8][10][11][12]
Mechanism of Action: Covalent Inhibition of KRAS G12C
This compound selectively and irreversibly binds to the cysteine residue at position 12 of the KRAS G12C protein.[1][2] This covalent bond is formed within a cryptic pocket, known as the switch-II pocket, which is accessible only when KRAS G12C is in its inactive, GDP-bound state.[1][8] By binding to this pocket, this compound locks the KRAS G12C protein in an inactive conformation, preventing the exchange of GDP for GTP.[1][2] This inhibition of KRAS G12C activation leads to the suppression of downstream signaling through the MAPK and PI3K-AKT pathways, ultimately inhibiting tumor cell growth and promoting apoptosis.[2][13] A key feature of this compound's design is its specificity for the mutant protein, as the targeted cysteine residue is absent in wild-type KRAS, thereby minimizing off-target effects.[9]
KRAS G12C Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the KRAS G12C signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data from biochemical, cellular, and clinical studies of this compound.
Table 1: Preclinical Activity of this compound
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Cell Viability | NCI-H358 (NSCLC) | IC50 | ~0.006 | [1][2] |
| MIA PaCa-2 (Pancreatic) | IC50 | ~0.009 | [1][2] | |
| H23 (NSCLC) | IC50 | 0.6904 | [1][2] | |
| Various KRAS G12C Lines | IC50 | 0.004 - 0.032 | [9][14] | |
| Nucleotide Exchange | Recombinant KRAS G12C | IC50 | 0.0089 | [15] |
Table 2: Clinical Efficacy of this compound in NSCLC (CodeBreaK 100 & 200)
| Parameter | CodeBreaK 100 (Phase I/II) | CodeBreaK 200 (Phase III) |
| Objective Response Rate (ORR) | 37.1%[11][16][17] | 28.1%[14] |
| Disease Control Rate (DCR) | 80.6%[11] | 82.5%[16] |
| Median Duration of Response (DoR) | 11.1 months[8][11] | 8.6 months[16] |
| Median Progression-Free Survival (PFS) | 6.8 months[16] | 5.6 months[14] |
| Median Overall Survival (OS) | 12.5 months[11][16][18] | Not significantly different from docetaxel[16] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and replicating this compound's target engagement and validation.
Biochemical Target Engagement: TR-FRET KRAS G12C Nucleotide Exchange Assay
This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, mediated by the guanine nucleotide exchange factor (GEF), SOS1.
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). GDP-loaded KRAS G12C does not bind to the RAS-binding domain (RBD) of cRAF. The addition of SOS1 and GTP facilitates the exchange of GDP for GTP, activating KRAS G12C and enabling its binding to a fluorescently labeled cRAF-RBD. This binding brings a donor fluorophore (on a KRAS G12C antibody) and an acceptor fluorophore (on cRAF-RBD) into proximity, generating a FRET signal. This compound, by locking KRAS G12C in the GDP-bound state, prevents this interaction and reduces the FRET signal.
Materials:
-
Recombinant GDP-loaded KRAS G12C protein
-
Recombinant SOS1 protein (catalytic domain)
-
GTP solution
-
Recombinant cRAF-RBD
-
Terbium (Tb)-labeled anti-tag antibody (donor)
-
Fluorescently-labeled acceptor molecule
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 5 mM MgCl2)
-
This compound (or test compound) dissolved in DMSO
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 2 µL of the diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Protein-Inhibitor Pre-incubation: Dilute GDP-loaded KRAS G12C to 3 ng/µL in assay buffer. Add 4 µL of the diluted protein to each well. Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.[8]
-
Nucleotide Exchange Reaction: Prepare a mixture of SOS1 and GTP in assay buffer. Initiate the exchange reaction by adding 2 µL of the SOS1/GTP mixture to each well. Incubate for 30 minutes at room temperature.
-
Effector Binding: Add 2 µL of diluted cRAF-RBD to all wells to allow binding to activated KRAS G12C. Incubate for 30 minutes at room temperature.[8]
-
Detection: Prepare a detection mixture containing the Tb-labeled donor antibody and the fluorescent acceptor. Add 10 µL of this mixture to each well. Incubate for 60 minutes at room temperature, protected from light.[8]
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths. The TR-FRET ratio (665 nm / 620 nm) is calculated and used to determine the IC50 value of the inhibitor.[8]
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of this compound to KRAS G12C within living cells.
Principle: This assay relies on the energy transfer between a NanoLuc® luciferase-tagged KRAS G12C (the energy donor) and a fluorescently labeled tracer that reversibly binds to the same pocket as this compound (the energy acceptor). When the tracer binds to KRAS G12C-NanoLuc®, BRET occurs. This compound competes with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding KRAS G12C fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ KRAS Tracer and Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
This compound (or test compound) dissolved in DMSO
-
White, non-binding 384-well plates
-
BRET-compatible plate reader
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the KRAS G12C-NanoLuc® fusion vector and a carrier DNA using a suitable transfection reagent. Plate the transfected cells into a 384-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the diluted compound to the cells and incubate for 2 hours in a CO2 incubator.
-
Tracer Addition: Add the NanoBRET™ Tracer to the wells.
-
Substrate Addition and Reading: Add the Nano-Glo® Substrate to all wells. Read the plate within 3 minutes, measuring both donor (e.g., 460 nm) and acceptor (e.g., 600 nm) emissions.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The data is then normalized to vehicle and no-tracer controls. IC50 values are determined by fitting the data to a dose-response curve.[19]
Cellular Potency: Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of KRAS G12C mutant cancer cell lines.
Principle: Cell viability is assessed using a luminescent assay that measures intracellular ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type control cell lines.
-
Cell culture medium and supplements.
-
This compound (or test compound) dissolved in DMSO.
-
96-well clear-bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours.[14]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence units to percentage of viability relative to the DMSO-treated control cells. Calculate the IC50 values using non-linear regression analysis.[14]
This compound Validation and Resistance
Clinical Validation: The CodeBreaK Trials
This compound's clinical efficacy was primarily established in the CodeBreaK series of clinical trials.
-
CodeBreaK 100 (NCT03600883): This phase I/II trial evaluated this compound in patients with KRAS G12C-mutated advanced solid tumors who had received prior therapies. The trial demonstrated promising and durable clinical activity, particularly in NSCLC, leading to its accelerated approval.[3][8][18][20] In the NSCLC cohort, this compound achieved an objective response rate of 37.1% and a median overall survival of 12.5 months.[11][18]
-
CodeBreaK 200 (NCT04303780): This phase III trial compared this compound to docetaxel in patients with previously treated KRAS G12C-mutated NSCLC. This compound showed a statistically significant improvement in progression-free survival compared to docetaxel (5.6 months vs. 4.5 months).[14]
Mechanisms of Resistance
Despite the initial success of this compound, acquired resistance is a significant clinical challenge. Several mechanisms of resistance have been identified:
-
On-target resistance: Secondary mutations in the KRAS gene can prevent this compound from binding effectively.
-
Off-target resistance:
-
Bypass signaling: Activation of alternative signaling pathways, such as the PI3K-AKT-mTOR cascade or other receptor tyrosine kinases (RTKs) like EGFR, HER2, and MET, can circumvent the need for KRAS signaling.[8][15]
-
Upstream reactivation: Feedback activation of upstream components like SOS1 or SHP2 can lead to the reactivation of wild-type RAS isoforms (HRAS and NRAS).
-
Histological transformation: In some cases, lung adenocarcinomas can transform into other histological subtypes, such as squamous cell carcinoma, which are less dependent on the KRAS G12C driver mutation.[21]
-
Experimental Workflow for Target Engagement and Validation
Caption: A typical workflow for this compound target validation.
Conclusion
This compound has fundamentally changed the therapeutic landscape for KRAS G12C-mutated cancers. The comprehensive suite of biochemical, cellular, and clinical studies has robustly validated its mechanism of action and target engagement. Understanding the detailed experimental protocols and the wealth of quantitative data generated is essential for researchers and drug developers working to build upon this success. Future efforts will likely focus on overcoming resistance through combination therapies and developing next-generation inhibitors that can address a broader range of KRAS mutations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 5. Rapid Response to this compound of a Patient With KRAS G12C-Mutated Lung Cancer With Cancer-Associated Disseminated Intravascular Coagulation: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAS Oncogene | RAS Pathway Drug Discovery | RAS Pathway Analysis [worldwide.promega.com]
- 7. revvity.com [revvity.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Spotlight on this compound (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. This compound | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. promega.com [promega.com]
- 17. targetedonc.com [targetedonc.com]
- 18. This compound for previously treated colorectal cancers with KRASG12C mutation (CodeBreaK100): a prespecified analysis of a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. ascopubs.org [ascopubs.org]
- 21. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
Atropisomerism and its Profound Impact on Sotorasib Potency: A Technical Guide
An In-depth Examination of Rotational Isomerism in the Covalent Inhibition of KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sotorasib (LUMAKRAS®), a first-in-class covalent inhibitor of the KRAS G12C mutant protein, represents a significant breakthrough in targeted cancer therapy. A critical and fascinating aspect of its molecular design and efficacy is the phenomenon of atropisomerism—a form of axial chirality arising from restricted rotation around a single bond. This technical guide provides a comprehensive overview of atropisomerism in the context of this compound, detailing its structural basis, the profound effect on inhibitory potency, and the experimental methodologies used for its characterization. The stable (M)-atropisomer of this compound is approximately 10-fold more potent than its (P)-atropisomer, a crucial finding that led to its development as a single-isomer drug. This guide will delve into the quantitative data supporting this observation and the intricate experimental protocols that enabled this discovery.
Introduction to Atropisomerism in Drug Discovery
Atropisomerism occurs in molecules that possess hindered rotation about a sigma (σ) bond, leading to stereoisomers that are non-superimposable and can be isolated.[1][2] Unlike point chirality centered at an atom, atropisomerism is a feature of axial chirality. The stability of atropisomers is determined by the rotational energy barrier; a high barrier prevents interconversion at ambient temperatures, allowing for the separation of the individual isomers.[1][2] In drug development, leveraging atropisomerism can lead to significant improvements in target affinity, selectivity, and overall pharmacological properties by locking the molecule in a more favorable conformation for binding.[1][2]
Atropisomerism in this compound: A Key to Enhanced Potency
The chemical structure of this compound features a substituted pyrido[2,3-d]pyrimidin-2(1H)-one core with a biaryl C-N bond connecting it to a substituted pyridine ring.[3] The steric hindrance created by the substituents on these rings restricts free rotation around this bond, giving rise to two stable atropisomers, designated as (M) and (P).[1][2]
This axial chirality was a deliberate and critical element in the design of this compound.[1][2] It allows the molecule to adopt a specific three-dimensional conformation that optimally engages a previously unexploited cryptic pocket (the H95/Y96/Q99 pocket) on the surface of the KRAS G12C protein.[1][2] This enhanced interaction is crucial for the high potency of the drug.
The two atropisomers of this compound exhibit a significant difference in their ability to inhibit KRAS G12C, with the (M)-atropisomer being approximately 10-fold more potent than the (P)-atropisomer.[1][2] This substantial difference in activity necessitated the development of this compound as a single, configurationally stable atropisomer to ensure optimal therapeutic efficacy and consistency.[1][2]
Quantitative Analysis of Atropisomeric Potency
While the precise IC50 or K_d_ values for the less active (P)-atropisomer are not extensively published, the consistent reporting of a 10-fold difference in potency underscores the critical nature of the stereochemistry. The potency of the clinically developed (M)-atropisomer of this compound is well-documented.
| Parameter | This compound ((M)-atropisomer) | Reference |
| Cellular p-ERK Inhibition IC50 | 68 nM | [4] |
| Cell Viability IC50 (NCI-H358 cells) | ~6 nM | [5] |
| Cell Viability IC50 (MIA PaCa-2 cells) | ~9 nM | [5] |
Table 1: Potency of the active (M)-atropisomer of this compound in cellular assays.
Experimental Protocols
The characterization and differentiation of this compound's atropisomers required specialized analytical and biochemical assays.
Separation and Analysis of Atropisomers
Objective: To separate the (M) and (P) atropisomers of this compound and determine their rotational stability.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A polysaccharide-based chiral stationary phase (CSP) is employed.
-
Mobile Phase: A suitable mixture of solvents, such as heptane and ethanol with a basic additive like diethylamine, is used to achieve separation.
-
Detection: UV detection is used to monitor the elution of the two atropisomers.
-
Procedure:
-
A solution of the racemic mixture of this compound is prepared in an appropriate solvent.
-
The solution is injected onto the chiral HPLC column.
-
The mobile phase is run through the column at a constant flow rate.
-
The retention times of the two peaks corresponding to the (M) and (P) atropisomers are recorded.
-
The relative peak areas are used to determine the ratio of the two atropisomers.
-
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
Various NMR techniques are used to assess the rotational energy barrier and stability of the atropisomers.[1][2]
-
Variable-Temperature NMR (VT-NMR): For atropisomers with lower rotational barriers, changes in the NMR spectrum at different temperatures can be used to calculate the energy barrier to rotation.[1][2]
-
Time-Course NMR: For highly stable atropisomers like those of this compound, a purified sample of one atropisomer is heated, and the rate of its conversion to the other isomer is monitored over time by NMR. This allows for the calculation of the interconversion half-life. The atropisomer interconversion barrier for this compound was determined to be greater than 33.5 kcal/mol, corresponding to an interconversion half-life of over 1000 hours at 373 K.[1][2]
Biochemical Assay for KRAS G12C Inhibition
Objective: To determine the inhibitory potency (IC50) of each this compound atropisomer on KRAS G12C signaling.
Methodology: SOS1-Catalyzed Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state, thereby preventing the exchange of GDP for GTP, a reaction catalyzed by the guanine nucleotide exchange factor SOS1.
-
Materials:
-
Recombinant human KRAS G12C protein.
-
Recombinant human SOS1 protein (catalytic domain).
-
BODIPY-FL-GDP (fluorescently labeled GDP).
-
GTP.
-
Purified (M)- and (P)-atropisomers of this compound.
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2, pH 7.4).
-
384-well microplates.
-
-
Procedure:
-
KRAS G12C is pre-loaded with BODIPY-FL-GDP.
-
A dilution series of each this compound atropisomer is prepared.
-
The KRAS G12C-BODIPY-FL-GDP complex is incubated with each concentration of the atropisomers for a defined period (e.g., 60 minutes) to allow for covalent binding.
-
The nucleotide exchange reaction is initiated by the addition of SOS1 and a molar excess of unlabeled GTP.
-
The decrease in fluorescence polarization or intensity is monitored over time as the BODIPY-FL-GDP is displaced by GTP.
-
The initial rates of the reaction at each inhibitor concentration are calculated.
-
The IC50 value is determined by plotting the reaction rates against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Assay for p-ERK Inhibition
Objective: To measure the effect of this compound atropisomers on the downstream signaling of KRAS G12C in a cellular context.
Methodology: Phospho-ERK (p-ERK) Immunoassay
This assay quantifies the levels of phosphorylated ERK, a key downstream effector in the KRAS signaling pathway. Inhibition of KRAS G12C leads to a reduction in p-ERK levels.
-
Cell Line: A human cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358 non-small cell lung cancer cells).
-
Materials:
-
Cell culture medium and supplements.
-
Purified (M)- and (P)-atropisomers of this compound.
-
Lysis buffer.
-
Antibodies specific for total ERK and phosphorylated ERK (p-ERK).
-
A detection system (e.g., Meso Scale Discovery (MSD) electrochemiluminescence or Western blotting).
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of each this compound atropisomer for a specified time (e.g., 2 hours).
-
After treatment, the cells are washed and lysed to release cellular proteins.
-
The total protein concentration in each lysate is determined.
-
The levels of total ERK and p-ERK are quantified using an immunoassay (e.g., MSD assay or Western blot).
-
The ratio of p-ERK to total ERK is calculated for each treatment condition.
-
The IC50 value is determined by plotting the p-ERK/total ERK ratio against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Core Concepts
To better illustrate the relationships and processes described, the following diagrams are provided in Graphviz DOT language.
KRAS Signaling Pathway and this compound's Mechanism of Action
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Atropisomer Potency Determination
Caption: Workflow for separating this compound atropisomers and comparing their potency.
Logical Relationship: Atropisomerism to Potency
Caption: The causal chain from this compound's structure to its atropisomeric potency.
Conclusion
The case of this compound provides a powerful illustration of how a deep understanding of stereochemistry, specifically atropisomerism, can be harnessed to design highly potent and selective drugs. The 10-fold greater potency of the (M)-atropisomer is a direct consequence of its specific three-dimensional shape, which allows for optimal engagement with a cryptic pocket on the KRAS G12C protein. This finding, enabled by rigorous analytical separation techniques and detailed biochemical and cellular assays, was pivotal in the decision to develop this compound as a single-isomer therapeutic agent. This guide has provided a technical overview of this fascinating aspect of this compound's pharmacology, offering insights for scientists and researchers in the field of drug discovery and development. The continued exploration of such complex stereochemical features holds significant promise for the creation of next-generation targeted therapies.
References
- 1. Addressing Atropisomerism in the Development of this compound, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Sotorasib In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotorasib (AMG 510) is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits the KRAS G12C mutant protein.[1] This mutation, present in a significant subset of non-small cell lung cancers (NSCLC) and other solid tumors, locks the KRAS protein in a constitutively active, GTP-bound state, driving oncogenic signaling.[2][3] this compound covalently binds to the unique cysteine residue of the G12C mutant, trapping KRAS in an inactive, GDP-bound state.[1] This action effectively blocks downstream signal transduction through the MAPK pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1] These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.
This compound Mechanism of Action & Signaling Pathway
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular processes like proliferation and survival. The G12C mutation impairs GTP hydrolysis, leading to a persistently active state and hyperactivation of downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway.[2][4] this compound selectively targets the mutant cysteine in KRAS G12C, locking the protein in its inactive form.[1] This prevents downstream signaling, reduces the phosphorylation of ERK, and ultimately inhibits tumor cell growth.[1]
Experimental Workflow Overview
A typical in vitro workflow to assess this compound's efficacy involves selecting appropriate KRAS G12C mutant cell lines, treating them with a dose range of the compound, and subsequently performing assays to measure cellular viability, apoptosis, and target engagement.
Quantitative Data Summary
This compound demonstrates potent and selective activity against cancer cell lines harboring the KRAS G12C mutation.
| Cell Line | Cancer Type | KRAS Status | Assay Duration | IC50 Value (µM) | Reference |
| NCI-H358 | NSCLC | G12C | 72 hours | ~0.006 | [5] |
| MIA PaCa-2 | Pancreatic | G12C | 72 hours | ~0.009 | [5] |
| H23 | NSCLC | G12C | 72 hours | 0.6904 | [5] |
| A549 | NSCLC | G12S | 72 hours | >7.5 | [5][6] |
| H522 | NSCLC | Wild-Type | 72 hours | >7.5 | [5][6] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells by assessing the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
Materials:
-
KRAS G12C mutant (e.g., NCI-H358) and wild-type (e.g., H522) cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)[7]
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][8]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[7]
-
Measurement: Gently shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank control absorbance. Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/PI Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[1]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for 48-72 hours, collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using trypsin or a cell scraper.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[3] Discard the supernatant and wash the cell pellet twice with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Target Engagement (p-ERK Western Blot)
This protocol assesses this compound's ability to inhibit the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-24 hours). Wash cells with cold PBS and lyse on ice using lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation (14,000 x g for 15 min at 4°C). Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody for p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again three times with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total ERK and then a loading control like GAPDH, repeating steps 6-8 for each.
Logical Framework of this compound Action
This compound's therapeutic effect is a direct consequence of its specific molecular action, leading to predictable cellular outcomes.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Combination of this compound and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dbbiotech.com [dbbiotech.com]
- 8. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Screening Cancer Cell Line Sensitivity to Sotorasib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[1][2] The KRAS protein is a key signaling molecule that, in its active GTP-bound state, promotes cell proliferation, survival, and differentiation primarily through the MAPK and PI3K signaling pathways.[1][3] The G12C mutation in KRAS impairs its ability to hydrolyze GTP, leading to its constitutive activation and driving oncogenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2] this compound covalently binds to the cysteine residue of the G12C mutant KRAS, locking the protein in an inactive GDP-bound state.[1][3] This prevents downstream signaling, leading to the inhibition of cancer cell growth and induction of apoptosis.[4] This application note provides detailed protocols for assessing the sensitivity of KRAS G12C mutant cancer cell lines to this compound through the evaluation of cell viability, apoptosis, and cell cycle distribution.
Mechanism of Action of this compound
This compound selectively targets the KRAS protein carrying a glycine-to-cysteine substitution at codon 12 (G12C). This mutation introduces a reactive cysteine residue that is not present in the wild-type KRAS protein. This compound forms a covalent, irreversible bond with this cysteine, trapping KRAS G12C in its inactive, GDP-bound conformation.[1][3] This prevents the exchange of GDP for GTP, a critical step for KRAS activation.[1] By locking KRAS G12C in an inactive state, this compound effectively blocks the downstream activation of the RAF/MEK/ERK (MAPK) signaling cascade, a key pathway driving cell proliferation.[1][2]
Data Presentation
The following table summarizes hypothetical data on the sensitivity of various cancer cell lines to this compound. IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (µM) | % Apoptosis (at 1 µM this compound) | % G1 Arrest (at 1 µM this compound) |
| NCI-H358 | NSCLC | G12C | 0.008 | 45% | 60% |
| MIA PaCa-2 | Pancreatic | G12C | 0.012 | 40% | 55% |
| SW1573 | NSCLC | G12C | 0.150 | 25% | 30% |
| A549 | NSCLC | G12S | >10 | <5% | <5% |
| HCT116 | Colorectal | G13D | >10 | <5% | <5% |
Experimental Workflow
A general workflow for assessing cancer cell line sensitivity to this compound is outlined below. This involves initial cell culture, treatment with a dose range of this compound, and subsequent analysis of cell viability, apoptosis, and cell cycle.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
KRAS G12C mutant and wild-type cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
KRAS G12C mutant and wild-type cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treat cells with this compound at the desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
KRAS G12C mutant and wild-type cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol for 24-48 hours.
-
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The protocols described in this application note provide a comprehensive framework for evaluating the sensitivity of cancer cell lines to the KRAS G12C inhibitor, this compound. By assessing cell viability, apoptosis, and cell cycle arrest, researchers can gain valuable insights into the mechanism of action of this compound and identify cancer cell lines that are most susceptible to its therapeutic effects. This information is crucial for the preclinical development and clinical application of this targeted therapy.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. This compound, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Spotlight on this compound (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sotorasib Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotorasib (Lumakras™), a first-in-class covalent inhibitor of KRAS G12C, has marked a significant advancement in treating non-small cell lung cancer (NSCLC) and other solid tumors harboring this specific mutation.[1][2] The KRAS protein is a key molecular switch in intracellular signaling pathways that control cell proliferation, differentiation, and survival.[3] The G12C mutation locks KRAS in an active, GTP-bound state, leading to uncontrolled cell growth.[3][4] this compound irreversibly binds to the cysteine residue of the mutated KRAS G12C protein, trapping it in an inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling, primarily through the MAPK and PI3K-AKT-mTOR pathways.[1][4][5]
Despite the promising clinical activity of this compound as a monotherapy, a significant portion of patients either do not respond or develop resistance over time.[6][7][8] Resistance mechanisms are diverse and can involve the reactivation of the MAPK pathway, activation of parallel signaling pathways like the PI3K/mTOR axis, or alterations in receptor tyrosine kinases (RTKs).[5][6][9] To overcome these resistance mechanisms and enhance therapeutic efficacy, combination strategies are being actively explored.
These application notes provide a framework for the preclinical experimental design of this compound combination therapy studies, offering detailed protocols for key in vitro and in vivo assays. The goal is to guide researchers in the systematic evaluation of novel this compound combinations to identify synergistic interactions and elucidate mechanisms of action.
Rationale for this compound Combination Therapies
Preclinical and clinical evidence supports the combination of this compound with various targeted agents to enhance its anti-tumor activity and overcome resistance. Key combination strategies include:
-
SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that plays a crucial role in RTK signaling upstream of RAS.[3] Combining this compound with a SHP2 inhibitor, such as RMC-4630, has shown synergistic anti-tumor activity in preclinical models by blocking feedback reactivation of the MAPK pathway.[10][11][12]
-
EGFR Inhibitors: In colorectal cancer, feedback reactivation of EGFR signaling is a primary mechanism of resistance to KRAS G12C inhibition.[13] The combination of this compound with an EGFR inhibitor like panitumumab has demonstrated improved clinical outcomes.[13][14][15][16]
-
mTOR Inhibitors: The PI3K-AKT-mTOR pathway is another critical signaling cascade that can be activated in response to KRAS inhibition, leading to resistance.[5] Combining this compound with mTOR inhibitors has the potential to block this escape mechanism.[17]
-
Chemotherapy: Combining this compound with standard-of-care chemotherapy, such as platinum-based regimens, is being investigated to potentially enhance tumor cell killing.[18][19][20]
-
Other Targeted Agents: Combinations with inhibitors of HER kinases (e.g., afatinib) and CDK4/6 (e.g., palbociclib) have also shown promise in preclinical studies.[12][21]
Experimental Design and Workflow
A systematic approach is crucial for evaluating the efficacy of this compound combination therapies. The following workflow outlines the key stages of a preclinical study.
Caption: A generalized workflow for preclinical evaluation of this compound combination therapies.
Data Presentation: Summarizing Quantitative Data
All quantitative data from the experimental protocols below should be summarized in clearly structured tables for easy comparison. This includes IC50 values, combination indices, percentage of apoptotic cells, tumor volumes, and biomarker modulation.
Table 1: In Vitro Cell Viability - Single Agent IC50 Values
| Cell Line | This compound IC50 (µM) | Combination Agent IC50 (µM) |
| NCI-H358 | ||
| MIA PaCa-2 | ||
| Other |
Table 2: In Vitro Synergy Analysis - Combination Index (CI) Values
| Cell Line | This compound Conc. (µM) | Combination Agent Conc. (µM) | Combination Index (CI) |
| NCI-H358 | |||
| MIA PaCa-2 | |||
| Other | |||
| CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism. |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | |
| This compound | ||
| Combination Agent | ||
| This compound + Combination Agent |
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent individually, and to assess for synergistic, additive, or antagonistic effects in combination.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and combination agent (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader with luminescence detection capability
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium. For the combination matrix, prepare a grid of concentrations for both drugs.
-
Drug Treatment:
-
Single-Agent Dose-Response: Add 100 µL of the serially diluted single agents to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Combination Matrix: Add the pre-mixed drug combinations to the corresponding wells of the 96-well plate.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn or SynergyFinder.[22][23] A CI value less than 1 indicates synergy.
-
In Vitro Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound alone and in combination with the partner drug.
Materials:
-
KRAS G12C mutant cancer cell lines
-
6-well plates
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound, the combination agent, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of this compound and the combination treatment on key signaling proteins downstream of KRAS.
Materials:
-
KRAS G12C mutant cancer cell lines
-
This compound and combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, cleaved PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Lysis: Treat cells as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a partner drug in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358) or patient-derived xenograft (PDX) models
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and care facilities in accordance with institutional guidelines
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse. For PDX models, implant tumor fragments.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the differences between groups.[24]
Signaling Pathway Diagrams
The following diagrams illustrate the KRAS signaling pathway and the rationale for combination therapies.
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Caption: Rationale for combining this compound with other targeted agents to overcome resistance.
Conclusion
The development of this compound has provided a much-needed therapeutic option for patients with KRAS G12C-mutated cancers. However, the emergence of resistance necessitates the exploration of combination therapies. The experimental designs and protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of novel this compound combinations. A systematic and rigorous approach to preclinical studies is essential for identifying synergistic drug partners and elucidating the underlying mechanisms of action, ultimately paving the way for more effective and durable clinical responses.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. This compound: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Acquired resistance to this compound in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. jwatch.org [jwatch.org]
- 8. Spotlight on this compound (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 14. aacr.org [aacr.org]
- 15. cancernetwork.com [cancernetwork.com]
- 16. amgen.com [amgen.com]
- 17. mdpi.com [mdpi.com]
- 18. ascopubs.org [ascopubs.org]
- 19. ilcn.org [ilcn.org]
- 20. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Second-Line this compound Plus Afatinib for KRAS-Mutant NSCLC - The ASCO Post [ascopost.com]
- 22. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. aacrjournals.org [aacrjournals.org]
Application Notes: Sotorasib in the Study of KRAS Signaling Pathways
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1] For decades, KRAS was considered "undruggable" due to the smooth surface of the protein and its high affinity for guanosine triphosphate (GTP).[2] The discovery of a specific mutation, KRAS G12C, which occurs in approximately 13% of non-small cell lung cancers (NSCLCs) and 1-3% of colorectal and other solid tumors, has led to a breakthrough in targeted therapy.[3][4] Sotorasib (AMG 510) is a first-in-class, orally administered small molecule that selectively and irreversibly targets the KRAS G12C mutant protein.[5][6] These notes provide an overview and detailed protocols for utilizing this compound as a tool to investigate KRAS G12C-driven signaling pathways in cancer research.
Mechanism of Action
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream signaling pathways crucial for cell proliferation and survival.[3][7] The G12C mutation impairs GTP hydrolysis, locking KRAS in a constitutively active state.[7] this compound exploits the unique cysteine residue present in the mutant protein. It covalently binds to this cysteine within the switch-II pocket, a region accessible only when KRAS G12C is in its inactive GDP-bound state.[5][8] This irreversible binding traps KRAS G12C in the inactive conformation, preventing its activation and subsequently inhibiting downstream signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[5][8][9]
Application 1: In Vitro Assessment of this compound Efficacy
This compound can be used to selectively inhibit the growth of cancer cell lines harboring the KRAS G12C mutation. Its potency is typically measured by determining the half-maximal inhibitory concentration (IC50) for cell viability and for the inhibition of downstream signaling markers like phosphorylated ERK (p-ERK).
Data Presentation: this compound In Vitro Activity
| Cell Line | Cancer Type | This compound IC50 (Cell Viability) | This compound IC50 (p-ERK Inhibition) | Reference |
| NCI-H358 | NSCLC | ~0.006 µM | ~0.03 µM | [6][10] |
| MIA PaCa-2 | Pancreatic | ~0.009 µM | ~0.03 µM | [6][10] |
| Various KRAS G12C Lines | Multiple | 0.004 - 0.032 µM | Not specified | [10] |
| Non-KRAS G12C Lines | Multiple | >7.5 µM | Not applicable | [10] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details how to measure the dose-dependent effect of this compound on the viability of KRAS G12C mutant cells.
Methodology:
-
Cell Culture: Culture KRAS G12C mutant cells (e.g., NCI-H358) and wild-type KRAS cells (as a negative control) in appropriate media (e.g., DMEM or RPMI) supplemented with 10% FBS and 1% penicillin-streptomycin.[11]
-
Cell Seeding: Seed 1 x 10⁴ cells per well in triplicate into 96-well plates and incubate for 24 hours to allow for cell attachment.[12]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO.[6] Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include wells for vehicle control (DMSO) and untreated cells.[11]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Application 2: Analysis of Downstream KRAS Signaling
This compound serves as a critical tool for dissecting the KRAS signaling network. Researchers can confirm its on-target effect by measuring the phosphorylation status of key downstream effector proteins, such as MEK and ERK, via Western Blotting.
Experimental Protocol: Western Blotting for Pathway Analysis
This protocol outlines the steps to analyze the inhibition of KRAS downstream signaling by this compound.
Methodology:
-
Cell Treatment and Lysis: Plate KRAS G12C mutant cells and treat with this compound at various concentrations (e.g., 100 nM) for different time points (e.g., 4-24 hours).[6][13] After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10-12% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-ERK1/2 (p-ERK)
-
Total ERK1/2
-
Phospho-AKT (p-AKT)
-
Total AKT
-
Pan-RAS or KRAS G12C specific antibody
-
GAPDH or β-Actin (as a loading control)
-
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[14] Densitometry can be used for semi-quantitative analysis.
Application 3: Investigating Mechanisms of Drug Resistance
While this compound is effective, tumors can develop resistance.[1] Studying these resistance mechanisms is crucial for developing next-generation therapies. This compound can be used in long-term cell culture or in vivo models to generate resistant clones for further analysis. Resistance can be "on-target" (e.g., new KRAS mutations) or "off-target" (e.g., activation of bypass pathways).[15]
Common Resistance Pathways:
-
Receptor Tyrosine Kinase (RTK) Activation: Upstream RTKs like EGFR can be amplified, leading to reactivation of the pathway.[16]
-
Bypass Signaling: Activation of parallel pathways, such as the PI3K-AKT-mTOR cascade, can compensate for KRAS inhibition.[15][17]
-
Secondary RAS Mutations: New mutations in KRAS or other RAS isoforms (like NRAS) can prevent this compound binding or render the pathway independent of KRAS G12C.[15]
By using this compound to create resistant cell lines, researchers can employ genomics, transcriptomics, and proteomics to identify these bypass pathways, paving the way for rational combination therapies.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRASG12C Inhibition with this compound in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. This compound: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpls.org [wjpls.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Acquired resistance to this compound in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 18. aacrjournals.org [aacrjournals.org]
Determining Optimal Sotorasib Dosage for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal dosage of Sotorasib (AMG 510) in in vivo mouse models of KRAS G12C-mutated cancers. This compound is a first-in-class, selective, and irreversible inhibitor of KRAS G12C, a common oncogenic driver in various solid tumors.[1][2] Preclinical evaluation in appropriate animal models is a critical step in the development of KRAS G12C-targeted therapies.
Data Summary: this compound Dosages in Preclinical Mouse Models
The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of effective this compound dosages in different in vivo mouse models.
Table 1: this compound Dosage in Cell Line-Derived Xenograft (CDX) Mouse Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dosage | Dosing Schedule | Key Findings | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | Nude | 10-180 mg/kg | Oral gavage, daily | Dose-dependent tumor regression; 180 mg/kg led to 90% tumor growth inhibition. | [1] |
| MIA PaCa-2 | Pancreatic Cancer | Nude | 1, 5, 30 mg/kg | Oral, once daily | Sustained pERK inhibition at 30 mg/kg. | [3] |
| NCI-H358 | NSCLC | Nude | 25 mg/kg | Oral, every day x 5 for 3 weeks | Used in combination studies. | [4] |
| H2122 | NSCLC | Nude | 200 mg/kg | Not specified | Used in combination studies. | [5] |
Table 2: this compound Dosage in Genetically Engineered Mouse Models (GEMMs) and Syngeneic Models
| Mouse Model | Cancer Type | Mouse Strain | This compound Dosage | Dosing Schedule | Key Findings | Reference |
| KG12CL, KG12CP, KG12CsgP (derived from GEMMs) | NSCLC | C57BL/6 | 100 mg/kg | q.d. (once daily) | Significant initial inhibition of tumor growth. | [6] |
| Kras G12C-driven GEMM | NSCLC | Not specified | Not specified | Not specified | This compound showed comparable efficacy to another KRAS G12C inhibitor. | [3] |
| Orthotopic LLC-NRAS KO | NSCLC | C57BL/6 | 30 mg/kg | Daily oral gavage | Modest reduction in tumor growth rate as a single agent. | [7][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for in vivo this compound studies.
References
- 1. This compound (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 2. KRASG12C Inhibition with this compound in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
- 7. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
Application Notes and Protocols: Sotorasib Treatment in 3D Tumor Organoid Culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: The discovery of targeted therapies has revolutionized oncology, and Sotorasib (AMG 510) represents a landmark achievement in this field. It is a first-in-class, irreversible inhibitor specifically targeting the KRAS G12C mutation, which was long considered an "undruggable" target.[1] This mutation is present in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors.[2] Three-dimensional (3D) tumor organoid culture systems have emerged as powerful preclinical models. Derived from patient tumors, these organoids recapitulate the complex cellular heterogeneity, architecture, and drug responses of the original tumor, providing a more accurate platform for personalized medicine and drug development compared to traditional 2D cell cultures.[3][4]
These application notes provide detailed protocols for utilizing 3D tumor organoids to evaluate the efficacy of this compound, summarize key quantitative data from preclinical and clinical studies, and explore the underlying signaling pathways and mechanisms of resistance.
Section 1: this compound Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling.[2] It cycles between an active GTP-bound state and an inactive GDP-bound state. Upstream signals, such as those from epidermal growth factor receptor (EGFR), activate guanine nucleotide exchange factors (GEFs) like SOS1, which promote the exchange of GDP for GTP, turning KRAS "on".[5] Active KRAS then triggers downstream pro-proliferative signaling cascades, most notably the MAPK pathway (RAF-MEK-ERK).[2]
The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the protein in its active, GTP-bound state.[6] This results in constitutive activation of downstream signaling and uncontrolled cell growth.[2]
This compound is designed to exploit the unique cysteine residue of the G12C mutant. It selectively and irreversibly binds to this cysteine in the Switch-II pocket, a region that is accessible only when KRAS G12C is in its inactive, GDP-bound state.[1][6] This covalent bond locks the mutant protein in its inactive conformation, preventing GEF-mediated activation and effectively shutting down the oncogenic signaling that drives tumor proliferation and survival.[1][2]
Caption: this compound locks KRAS G12C in an inactive state, blocking the MAPK pathway.
Section 2: Protocols for this compound Screening in 3D Organoids
This section provides generalized protocols for the establishment of patient-derived organoids (PDOs) and subsequent screening with this compound. These should be optimized based on the specific tumor type and laboratory conditions.
Protocol 2.1: Establishment of Patient-Derived Tumor Organoids (PDOs)
This protocol outlines the basic steps for generating PDOs from fresh tumor tissue.[7]
Materials:
-
Fresh tumor tissue in Tissue Transfer Medium (e.g., RPMI 1640 with Primocin).
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec) or enzymes (Collagenase, Dispase).
-
Basement Membrane Extract (BME), such as Matrigel® or Cultrex®.
-
Organoid Growth Medium (formulation is tissue-type dependent, often based on Ad-DMEM/F12).
-
Cell culture plates (24-well or 48-well).
-
Standard cell culture equipment (biosafety cabinet, incubator, centrifuge).
Methodology:
-
Tissue Preparation: In a sterile biosafety cabinet, wash the fresh tumor tissue sample with cold PBS. Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a tube containing an appropriate enzyme cocktail (e.g., Collagenase/Dispase or a commercial dissociation kit). Incubate at 37°C for 30-90 minutes with gentle agitation, as recommended by the kit or optimized protocol.
-
Cell Isolation: Neutralize the enzymes with culture medium containing FBS. Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue fragments.
-
Cell Pelleting: Centrifuge the suspension at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet with cold PBS.
-
Seeding in BME: Resuspend the cell pellet in a calculated volume of ice-cold BME at a concentration of 1,000-5,000 cells/µL.
-
Doming: Carefully dispense 25-50 µL droplets (domes) of the cell/BME mixture into the center of pre-warmed culture plate wells.
-
Polymerization: Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to solidify.
-
Culture: Gently add 250-500 µL of pre-warmed Organoid Growth Medium to each well. Culture at 37°C, 5% CO₂, changing the medium every 2-3 days. Organoids should become visible within 7-14 days.
Protocol 2.2: this compound Treatment and Viability Assessment
This protocol describes how to assess the dose-dependent effect of this compound on established PDOs.[8]
Materials:
-
Established PDO cultures (from Protocol 2.1).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Organoid Growth Medium.
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D).
-
Opaque-walled multi-well plates suitable for luminescence reading.
-
Luminometer.
Methodology:
-
Organoid Plating: Passage and plate organoids in a 96-well opaque-walled plate suitable for viability assays. Allow organoids to reform for 48-72 hours.
-
Drug Preparation: Prepare a serial dilution of this compound in Organoid Growth Medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Carefully replace the medium in each well with the medium containing the different this compound concentrations.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 72-120 hours.
-
Viability Assay: On the day of the assay, allow the plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature.
-
Lysis: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Signal Development: Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the normalized values against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Caption: Workflow from patient tumor tissue to this compound efficacy data using organoids.
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's efficacy in both preclinical models and clinical trials. This provides context for expected outcomes in organoid-based experiments.
Table 1: this compound Efficacy in Preclinical Models
| Model Type | Cell Line / Model | KRAS Mutation | Key Finding | Reported Concentration / IC50 | Reference |
|---|---|---|---|---|---|
| 2D Cell Culture | H358 (NSCLC) | G12C | High sensitivity | IC50: 27 nM | [9] |
| 3D Spheroid | H358 (NSCLC) | G12C | Significant inhibition of spheroid area | Not specified | [10] |
| 3D Spheroid | H23 (NSCLC) | G12C | Significant inhibition of spheroid area | Not specified | [10] |
| Zebrafish Xenograft | H23 (NSCLC) | G12C | 75% tumor growth inhibition | 12 µM | [10] |
| PDXO | PDXO303AR | G12C | >300-fold resistance in acquired resistant model | Not applicable |[9] |
Table 2: Clinical Efficacy of this compound in NSCLC (CodeBreaK 100 Phase II)
| Parameter | Value | Confidence Interval (95% CI) | Reference |
|---|---|---|---|
| Treatment Dose | 960 mg, once daily, oral | N/A | [11] |
| Objective Response Rate (ORR) | 37.1% | 28.6% to 46.2% | [11] |
| Disease Control Rate (DCR) | 80.6% | 72.6% to 87.2% | [11] |
| Median Duration of Response | 11.1 months | 6.9 to Not Evaluable | [11] |
| Median Progression-Free Survival (PFS) | 6.8 months | 5.1 to 8.2 months | [11][12] |
| Median Overall Survival (OS) | 12.5 months | 10.0 to Not Evaluable |[11][13] |
Section 4: Mechanisms of Resistance
Despite the initial efficacy of this compound, most patients eventually develop acquired resistance.[6] Tumor organoids are invaluable tools for studying these resistance mechanisms and testing combination therapies. Resistance can emerge through several mechanisms:
-
KRAS Pathway Reactivation: This can occur through new mutations in KRAS itself or through the amplification of the mutant KRAS G12C allele.[14]
-
Bypass Signaling: Tumor cells can adapt by upregulating parallel signaling pathways to circumvent the KRAS blockade. A primary example is the activation of the PI3K/AKT/mTOR pathway, which can restore downstream signaling for cell proliferation and survival.[9][15]
-
Upstream Receptor Activation: Increased signaling from receptor tyrosine kinases (RTKs) like EGFR or FGFR can also contribute to resistance.[6]
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) have also been implicated in resistance.[15]
Studies have shown that combining this compound with inhibitors of these bypass pathways, such as PI3K or mTOR inhibitors, can restore sensitivity and lead to more durable tumor regression in resistant models.[9][16]
Caption: Resistance to this compound can occur via bypass signaling, like PI3K/mTOR activation.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. This compound, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Spotlight on this compound (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired resistance to this compound in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 10. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for Lung Cancers with KRAS p.G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Demonstrates Clinical Benefit in Patients with NSCLC Harboring KRASᴳ¹²ᶜ - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Scientists identify the mechanisms leading to resistance to lung cancer treatment with this compound, the first KRAS inhibitor - CNIO [cnio.es]
- 15. Remodeling of the tumor/tumor microenvironment ecosystem during KRAS G12C inhibitor clinical resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Investigating Sotorasib's Effect on the Tumor Microenvironment: Application Notes and Protocols
Introduction
Sotorasib (Lumakras™) is a first-in-class, orally administered, small-molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[1][2][3][4][5][6][7] The KRAS G12C mutation is a key oncogenic driver in several cancer types, including a notable subset of non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[4][8][9][10] this compound covalently binds to the cysteine residue of the KRAS G12C mutant, locking the protein in an inactive GDP-bound state.[1][3][5][6] This action inhibits downstream signaling through the MAPK pathway, leading to the suppression of cancer cell proliferation and survival.[1][5]
Beyond its direct tumor cell-intrinsic effects, emerging evidence indicates that this compound also significantly remodels the tumor microenvironment (TME).[1][11][12] The TME, a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components, plays a critical role in tumor progression and response to therapy. This compound appears to shift the TME from an immunosuppressive to an immune-permissive state, thereby enhancing anti-tumor immunity.[1][13] This application note provides an overview of this compound's impact on the TME and detailed protocols for investigating these effects.
This compound-Mediated Remodeling of the Tumor Microenvironment
This compound's inhibition of the KRAS G12C pathway in cancer cells initiates a cascade of events that alter the TME. This remodeling is characterized by the promotion of a pro-inflammatory state that is more conducive to an effective anti-tumor immune response.[1] Key observed effects include:
-
Increased Immune Cell Infiltration: Preclinical models have demonstrated that this compound treatment leads to an increased influx of various immune effector cells into the tumor.[1] This includes CD3+ T cells, CD8+ cytotoxic T cells, macrophages, and dendritic cells.[1] This enhanced infiltration transforms the TME into a "hotter," more immunologically active state.[13]
-
Enhanced Chemokine and Cytokine Production: this compound has been shown to induce the production of specific chemokines, such as CXCL10 and CXCL11.[14] These chemokines are critical for recruiting T cells to the tumor site. Furthermore, this compound treatment can upregulate TNFα and IFNγ signaling pathways within the tumor, further amplifying the immune response.[13]
-
Dendritic Cell Maturation and Activation: The therapeutic action of this compound can lead to the release of damage-associated molecular patterns (DAMPs) from dying cancer cells.[14] These DAMPs can, in turn, promote the maturation and activation of dendritic cells (DCs), which are essential for priming naive T cells to become cytotoxic T lymphocytes (CTLs) that can target and eliminate cancer cells.[14]
-
Synergy with Immunotherapy: The immune-stimulatory effects of this compound provide a strong rationale for its combination with immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies.[1][13] By increasing T cell infiltration and creating a more inflamed TME, this compound can sensitize tumors to the effects of ICIs, leading to more profound and durable anti-tumor responses.[13]
Data Presentation
The following tables summarize the expected quantitative changes in the tumor microenvironment following this compound treatment based on preclinical findings.
Table 1: Expected Changes in Tumor-Infiltrating Immune Cell Populations
| Immune Cell Population | Expected Change with this compound | Method of Analysis |
| CD3+ T Cells | Increase | Flow Cytometry, IHC/IF |
| CD8+ Cytotoxic T Cells | Increase | Flow Cytometry, IHC/IF |
| CD4+ T Helper Cells | Increase | Flow Cytometry, IHC/IF |
| Regulatory T Cells (Tregs) | Variable/Decrease | Flow Cytometry, IHC/IF |
| Macrophages (Total) | Increase | Flow Cytometry, IHC/IF |
| M1-like Macrophages | Increase | Flow Cytometry, IHC/IF |
| M2-like Macrophages | Decrease | Flow Cytometry, IHC/IF |
| Dendritic Cells (DCs) | Increase | Flow Cytometry, IHC/IF |
| Natural Killer (NK) Cells | Increase | Flow Cytometry, IHC/IF |
IHC: Immunohistochemistry; IF: Immunofluorescence
Table 2: Expected Changes in Key Cytokines and Chemokines
| Analyte | Expected Change with this compound | Method of Analysis |
| IFNγ | Increase | ELISA, Multiplex Assay, qPCR |
| TNFα | Increase | ELISA, Multiplex Assay, qPCR |
| CXCL10 | Increase | ELISA, Multiplex Assay, qPCR |
| CXCL11 | Increase | ELISA, Multiplex Assay, qPCR |
| IL-2 | Increase | ELISA, Multiplex Assay |
| IL-12 | Increase | ELISA, Multiplex Assay |
| IL-10 | Decrease | ELISA, Multiplex Assay |
| TGF-β | Decrease | ELISA, Multiplex Assay |
ELISA: Enzyme-Linked Immunosorbent Assay; qPCR: Quantitative Polymerase Chain Reaction
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on the tumor microenvironment.
Protocol 1: In Vitro Analysis of this compound's Effect on Immune Cell-Mediated Cytotoxicity
Objective: To determine if this compound can enhance the killing of KRAS G12C mutant cancer cells by immune cells in a co-culture system.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Human or murine T cells (e.g., activated human Pan-T cells or OT-I mouse T cells)
-
This compound (AMG 510)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
-
96-well flat-bottom plates
Procedure:
-
Cell Culture: Culture the KRAS G12C mutant cancer cells and T cells in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plating Cancer Cells: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the cancer cells with a dose range of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO as a vehicle control. Incubate for 24-48 hours.
-
Co-culture: After the this compound pre-treatment, add the activated T cells to the wells containing the cancer cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation: Co-culture the cells for 4-24 hours at 37°C and 5% CO2.
-
Cytotoxicity Measurement: Measure the extent of cancer cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each condition. Compare the cytotoxicity in this compound-treated wells to the vehicle control.
Protocol 2: In Vivo Murine Syngeneic Tumor Model Study
Objective: To evaluate the in vivo efficacy of this compound on tumor growth and to analyze its effects on the tumor immune microenvironment.
Materials:
-
KRAS G12C mutant murine cancer cell line (e.g., CT-26-KRAS G12C)
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
This compound (formulated for in vivo use)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 CT-26-KRAS G12C cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Drug Administration: Administer this compound or vehicle control to the respective groups daily via oral gavage at a predetermined dose.
-
Tumor and Body Weight Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and harvest the tumors.
-
Tumor Processing: A portion of the tumor can be fixed in formalin for immunohistochemistry, and the remainder can be processed into a single-cell suspension for flow cytometry analysis (see Protocol 3).
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To quantify the different immune cell populations within the tumor microenvironment following this compound treatment in vivo.
Materials:
-
Freshly harvested tumors from the in vivo study
-
Tumor dissociation kit
-
RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11c, NK1.1)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation: Dissociate the harvested tumors into a single-cell suspension using a tumor dissociation kit and mechanical disruption, followed by filtration through a 70 µm cell strainer.
-
Red Blood Cell Lysis: If necessary, perform red blood cell lysis.
-
Cell Counting: Count the viable cells using a hemocytometer or an automated cell counter.
-
Staining: a. Resuspend 1-2 x 10^6 cells in FACS buffer. b. Stain with a live/dead marker to exclude dead cells from the analysis. c. Block Fc receptors with Fc block to prevent non-specific antibody binding. d. Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the cell surface markers of interest. e. For intracellular staining (e.g., FoxP3), fix and permeabilize the cells after surface staining, and then incubate with the intracellular antibody.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to gate on different immune cell populations and quantify their percentages and absolute numbers.
Protocol 4: Cytokine and Chemokine Profiling of the TME
Objective: To measure the levels of key cytokines and chemokines in the tumor microenvironment.
Materials:
-
Tumor tissue or cell culture supernatants
-
Protein lysis buffer
-
Multiplex immunoassay kit (e.g., Luminex-based) or individual ELISA kits for cytokines of interest (e.g., IFNγ, TNFα, CXCL10, CXCL11)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Sample Preparation:
-
Tumor Lysates: Homogenize a portion of the harvested tumor tissue in protein lysis buffer, centrifuge to pellet debris, and collect the supernatant.
-
Cell Culture Supernatants: Collect the supernatant from in vitro co-culture experiments and centrifuge to remove any cells or debris.
-
-
Protein Quantification: Determine the total protein concentration in the tumor lysates to normalize the cytokine levels.
-
Immunoassay: Perform the multiplex immunoassay or ELISA according to the manufacturer's protocol. This typically involves incubating the samples with capture antibody-coated beads or plates, followed by detection antibodies and a reporter enzyme.
-
Data Acquisition: Read the plate on the appropriate plate reader.
-
Data Analysis: Calculate the concentrations of the cytokines and chemokines in each sample based on a standard curve. Normalize the levels in tumor lysates to the total protein concentration.
Mandatory Visualizations
Caption: this compound inhibits the KRAS G12C signaling pathway.
Caption: Experimental workflow for in vivo murine tumor model study.
Caption: this compound's modulation of the tumor microenvironment.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. This compound: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on this compound (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ajmc.com [ajmc.com]
- 10. What diseases does this compound treat? [synapse.patsnap.com]
- 11. Remodeling of the tumor/tumor microenvironment ecosystem during KRAS G12C inhibitor clinical resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remodeling of the tumor/tumor microenvironment ecosystem during KRAS G12C inhibitor clinical resistance in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to Sotorasib
Welcome to the technical support center for researchers investigating acquired resistance to the KRAS G12C inhibitor, Sotorasib. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in preclinical and translational research.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of molecular mechanisms that drive acquired resistance to this compound?
Acquired resistance to this compound is a multifaceted issue that can be broadly categorized into two main types of mechanisms: "on-target" and "off-target" alterations.[1][2]
-
On-target mechanisms involve genetic changes to the KRAS gene itself. These alterations can prevent this compound from binding effectively to the KRAS G12C protein or maintain KRAS in its active, signal-promoting state despite the presence of the inhibitor.[1][3]
-
Off-target mechanisms , often referred to as bypass pathways, involve genetic or non-genetic changes in other signaling molecules. These alterations allow the cancer cell to reactivate downstream growth and survival pathways, rendering the inhibition of KRAS G12C ineffective.[1][3]
Q2: What are the specific "on-target" KRAS alterations that have been identified?
On-target resistance is frequently caused by the emergence of secondary mutations in the KRAS gene. These can include:
-
Mutations at the G12 codon: The original G12C mutation can be replaced by other activating mutations such as G12D, G12V, G12R, or G12W.[1][4][5]
-
Mutations affecting the drug-binding pocket: Alterations in residues that make up the Switch II pocket, where this compound binds, can impair drug affinity. Commonly reported mutations include R68S, H95D/Q/R, and Y96C/D/S.[1][4][5][6]
-
Mutations that promote the active state: Mutations like A59S or G13D can decrease the rate of GTP hydrolysis or encourage the exchange of GDP for GTP, keeping KRAS in its "ON" state.[1][4]
-
KRAS G12C allele amplification: An increase in the copy number of the KRAS G12C gene can lead to a level of protein expression that overwhelms the inhibitory capacity of the drug.[1][7][8]
Q3: What are the most common "off-target" bypass pathways?
Cells can develop resistance by activating signaling pathways that bypass the need for KRAS G12C signaling. Key bypass mechanisms include:
-
Reactivation of the MAPK Pathway: This is a central mechanism of resistance.[6][9] It can be achieved through activating mutations or amplifications in other RAS isoforms (NRAS, HRAS) or downstream effectors like BRAF and MAP2K1 (MEK1).[1][7][10]
-
Activation of the PI3K-AKT-mTOR Pathway: Upregulation of this parallel survival pathway is a major bypass mechanism.[11][12] This can be driven by activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN.[1][7]
-
Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from cell surface receptors can reactivate both the MAPK and PI3K pathways.[12][13][14] This often involves amplification or activating mutations in genes such as EGFR, MET, and FGFR.[7][10][15]
-
Histologic and Phenotypic Changes: In some cases, resistance can be non-genomic. This includes the transformation of lung adenocarcinoma into squamous cell carcinoma or an epithelial-to-mesenchymal transition (EMT), which is associated with broad therapy resistance.[1][2][7][16]
Quantitative Data Summary
The frequency and type of acquired resistance mechanisms can vary between cancer types, such as non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).
Table 1: Frequency of Acquired Genomic Alterations in Patients Progressing on this compound Data from the CodeBreaK100 clinical trial, analyzing circulating tumor DNA (ctDNA) at the time of disease progression.[14]
| Feature | NSCLC Patients (N=67) | CRC Patients (N=45) |
| Patients with ≥1 Acquired Genomic Alteration | 19 (28%) | 33 (73%) |
| Most Prevalent Resistance Pathway | RTK Pathway | RTK Pathway |
| RTK Pathway Alterations (e.g., EGFR, MET) | 16 (24%) | 12 (27%) |
| Secondary RAS Pathway Alterations | 2 (3%) | 7 (16%) |
Table 2: Common Secondary KRAS Mutations and Differential Sensitivity to Inhibitors Data derived from in vitro mutagenesis screens.[4]
| Secondary KRAS Mutation | Resistance to this compound | Sensitivity to Adagrasib |
| G13D | High | Sensitive |
| R68M | High | Sensitive |
| A59S / A59T | High | Sensitive |
| Q99L | Sensitive | Resistant |
| Y96D / Y96S | Resistant | Resistant |
Troubleshooting Guides
Problem: My KRAS G12C mutant cell line is showing decreased sensitivity to this compound in my long-term culture.
-
Possible Cause: Your cell line may be developing acquired resistance through genomic alterations or pathway rewiring.
-
Troubleshooting Steps:
-
Confirm IC50 Shift: Perform a dose-response assay (e.g., CellTiter-Glo) to quantify the change in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. Resistant lines can exhibit over 200- to 600-fold increases in IC50.[11]
-
Assess Downstream Signaling: Use Western blotting to check for the reactivation of key signaling pathways in the presence of this compound. Probe for phosphorylated ERK (p-ERK) to assess MAPK pathway reactivation and phosphorylated AKT (p-AKT) and S6 (p-S6) for PI3K pathway activation.[11][13] A rebound in the phosphorylation of these proteins despite this compound treatment is a hallmark of resistance.[13]
-
Genomic Analysis: If signaling is reactivated, perform genomic analysis to identify the underlying cause.
-
Targeted Sequencing: Use a targeted gene panel to look for known on-target secondary KRAS mutations and off-target mutations in genes like NRAS, BRAF, PIK3CA, and PTEN.[1][7]
-
Whole-Exome Sequencing (WES): If targeted sequencing is negative, WES can provide a comprehensive view of all potential genomic alterations.[11]
-
-
Evaluate for Gene Amplification: If sequencing does not reveal point mutations, consider copy number variation analysis to detect amplification of KRAS, MET, EGFR, or other RTKs.[7][10]
-
Problem: My resistant cells show MAPK pathway reactivation, but I can't find any secondary mutations in KRAS or BRAF.
-
Possible Cause: Resistance could be driven by upstream activation of wild-type RAS isoforms (NRAS, HRAS) or non-genomic mechanisms.
-
Troubleshooting Steps:
-
Investigate RTK Activation: Inhibition of KRAS G12C can lead to a feedback reactivation of various Receptor Tyrosine Kinases (RTKs).[12][13]
-
Test for SHP2 Dependence: The phosphatase SHP2 is a critical node that links RTK signaling to RAS activation.[12] Test the sensitivity of your resistant cells to a combination of this compound and a SHP2 inhibitor. Synergistic cell killing would suggest dependence on this upstream pathway.[12]
-
Assess for EMT: Evaluate the expression of epithelial and mesenchymal markers. A decrease in E-cadherin and an increase in Vimentin or ZEB1 via Western blot or immunofluorescence can indicate an epithelial-to-mesenchymal transition.[1][2]
-
Visualizations: Pathways and Workflows
Signaling Pathways in this compound Resistance
Caption: Key signaling pathways involved in this compound action and resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying this compound resistance mechanisms.
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous, dose-escalating exposure.
-
Materials:
-
KRAS G12C mutant cancer cell line (e.g., H358, H23)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
-
-
Methodology:
-
Initial Seeding: Plate parental KRAS G12C cells at a low density.
-
Initial Treatment: Begin by treating cells with this compound at a concentration equivalent to their IC50. Culture a parallel set of cells with an equivalent concentration of DMSO to serve as a vehicle control.
-
Monitoring and Dose Escalation:
-
Monitor the cells daily. Initially, a significant amount of cell death is expected.
-
Replace the medium with fresh this compound-containing medium every 3-4 days.
-
Once the cells recover and begin to proliferate steadily at the current concentration, subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
-
Sustained Exposure: Continue this process of gradual dose escalation. The entire process can take several months (e.g., 6-12 months).
-
Establishing a Resistant Line: A resistant cell line is considered established when it can proliferate robustly in a high concentration of this compound (e.g., 1-2.5 µM).[11]
-
Characterization and Banking: Once established, characterize the resistant line's IC50 and bank vials of the cells in liquid nitrogen for future experiments. Maintain a culture of the resistant cells in the presence of the high this compound concentration to prevent reversion.
-
Protocol 2: Western Blot Analysis for MAPK and PI3K Pathway Activation
This protocol is for assessing the phosphorylation status of key signaling proteins to determine pathway activation.
-
Materials:
-
Parental and this compound-resistant cell lines
-
This compound and DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Primary Antibodies:
| Target Protein | Loading Control |
| Phospho-ERK1/2 (Thr202/Tyr204) | Total ERK1/2 |
| Phospho-AKT (Ser473) | Total AKT |
| Phospho-S6 Ribosomal Protein (Ser235/236) | Total S6 |
| GAPDH or β-Actin |
-
Methodology:
-
Cell Treatment and Lysis:
-
Plate parental and resistant cells.
-
Treat cells with a relevant concentration of this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and load onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: If necessary, strip the membrane and reprobe with antibodies for total protein or loading controls to ensure equal loading.
-
Protocol 3: Analysis of Circulating Tumor DNA (ctDNA) for Acquired Resistance Mutations
This protocol provides a general workflow for identifying resistance mutations from patient plasma samples.
-
Materials:
-
Patient plasma samples collected at baseline (before this compound) and at the time of disease progression.
-
ctDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit).
-
Next-Generation Sequencing (NGS) library preparation kit.
-
Targeted gene panel (e.g., Guardant360, Resolution ctDx Lung) or reagents for whole-exome sequencing.[14]
-
NGS sequencer (e.g., Illumina NovaSeq).
-
Bioinformatics analysis pipeline.
-
-
Methodology:
-
Sample Collection: Collect peripheral blood from patients in specialized tubes (e.g., Streck Cell-Free DNA BCT) that stabilize white blood cells. Process the blood within the recommended timeframe to separate plasma.
-
ctDNA Extraction: Isolate cell-free DNA from the plasma samples using a specialized kit according to the manufacturer's instructions.
-
Library Preparation and Sequencing:
-
Quantify the extracted ctDNA.
-
Prepare sequencing libraries from the ctDNA. This involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Perform target enrichment using a custom or commercial gene panel that covers key genes involved in this compound resistance (KRAS, NRAS, BRAF, EGFR, MET, PIK3CA, PTEN, etc.).
-
Sequence the prepared libraries on an NGS platform.
-
-
Bioinformatics Analysis:
-
Align sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and gene fusions.
-
Filter out germline variants by comparing with a matched normal DNA sample (if available) or by using population databases.
-
-
Identifying Acquired Alterations: Compare the list of variants detected in the progression sample with those from the baseline sample. Any resistance-associated alteration that is present at progression but absent at baseline is considered an acquired resistance mechanism.[14]
-
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, this compound and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 7. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 8. Overcoming amplification-mediated resistance to this compound by dose re-escalation in KRAS G12C mutant NSCLC: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acquired resistance to this compound in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 12. mdpi.com [mdpi.com]
- 13. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. aacrjournals.org [aacrjournals.org]
Sotorasib Off-Target Effects: A Technical Support Resource for Preclinical Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of Sotorasib in a preclinical setting. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols, quantitative data on known off-targets, and visual diagrams of affected signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the known significant off-target effects of this compound observed in preclinical research?
A1: While this compound is a selective covalent inhibitor of KRAS G12C, preclinical studies have identified several off-target effects. The most well-documented include:
-
Activation of the PPAR-γ signaling pathway: This has been linked to potential lung toxicity. This compound can act as a ligand for PPAR-γ, leading to the upregulation of genes involved in fatty acid metabolism and subsequent cellular stress.
-
Interaction with KEAP1: this compound has been shown to covalently modify KEAP1, a key regulator of the NRF2 signaling pathway. This interaction can lead to the nuclear accumulation of NRF2, which is involved in the oxidative stress response.
-
High off-target cysteine reactivity: this compound's reactive acrylamide warhead can potentially bind to other cysteine-containing proteins throughout the proteome, which may contribute to observed toxicities such as hepatotoxicity.
Q2: Which experimental methods are recommended for identifying this compound's off-target profile?
A2: Several robust methods can be employed to identify the off-target interactions of covalent inhibitors like this compound:
-
Kinome Profiling: Large-scale kinase inhibitor profiling services offer screening of this compound against a broad panel of kinases to determine its selectivity and identify potential off-target kinase interactions.
-
Chemical Proteomics (e.g., Competitive Activity-Based Protein Profiling - ABPP): This technique uses chemical probes to identify the protein targets of a small molecule in a complex biological sample. A competitive ABPP workflow can reveal proteins that this compound binds to, including non-kinase targets.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. An increase in a protein's melting temperature upon this compound treatment indicates a direct binding interaction.
Q3: Are there any known off-target kinases for this compound with corresponding inhibitory concentrations (IC50)?
A3: While it is widely acknowledged that this compound has off-target activities, a comprehensive, publicly available kinome scan dataset with specific IC50 values for a wide range of kinases is not readily found in the current literature. Research has primarily focused on its high selectivity for KRAS G12C and the functional consequences of specific off-targets like KEAP1. Researchers are encouraged to perform their own kinome-wide profiling to determine the specific off-target kinase profile in their experimental system.
Troubleshooting Guides
Kinome Profiling for this compound
Issue: High variability or poor reproducibility in kinase inhibition data.
-
Possible Cause 1: ATP Concentration. The inhibitory potency of ATP-competitive inhibitors can be highly dependent on the ATP concentration in the assay.
-
Solution: Ensure that the ATP concentration is consistent across all assays and is ideally close to the Michaelis constant (Km) of the kinases being tested for a more accurate determination of IC50 values.
-
-
Possible Cause 2: Inhibitor Solubility. this compound, like many small molecules, may have limited solubility in aqueous buffers, leading to inaccurate concentrations.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting into aqueous assay buffers, ensure thorough mixing and avoid precipitation. Visually inspect for any precipitates.
-
-
Possible Cause 3: Assay Format. Different assay formats (e.g., radiometric vs. fluorescence-based) have varying sensitivities and potential for interference.
-
Solution: Choose an assay format that is known to be robust and has a low rate of compound interference. If unexpected results are obtained, consider validating key findings with an orthogonal assay method.
-
Chemical Proteomics (Competitive ABPP)
Issue: High background or identification of non-specific binders.
-
Possible Cause 1: Probe Reactivity. The chemical probe used may be overly reactive, leading to the labeling of many proteins non-specifically.
-
Solution: Optimize the probe concentration and incubation time to minimize non-specific labeling while still achieving sufficient labeling of true targets.
-
-
Possible Cause 2: Insufficient Blocking. Incomplete blocking of non-specific binding sites on affinity resins (e.g., streptavidin beads for biotinylated probes) can lead to high background.
-
Solution: Ensure adequate blocking of the affinity resin before adding the protein lysate. Use appropriate blocking agents as recommended by the manufacturer.
-
-
Possible Cause 3: Contaminants in Mass Spectrometry. Contaminants such as detergents (e.g., PEG) and keratins can interfere with mass spectrometry analysis and lead to false positives.[1]
Cellular Thermal Shift Assay (CETSA)
Issue: No observable thermal shift for the target protein upon this compound treatment.
-
Possible Cause 1: Insufficient Compound Concentration or Incubation Time. The intracellular concentration of this compound may not be high enough to achieve significant target occupancy, or the incubation time may be too short.
-
Solution: Increase the concentration of this compound and/or extend the incubation time to allow for sufficient cellular uptake and target engagement. It is recommended to use a concentration at least 5-20 times the cellular EC50 value.[3]
-
-
Possible Cause 2: Protein Intrinsic Stability. The target protein may be intrinsically very stable or unstable, making it difficult to observe a ligand-induced shift.
-
Solution: Optimize the heating gradient and duration for the specific protein of interest. For highly stable proteins, a higher temperature range may be needed. For unstable proteins, a gentler heating profile might be necessary.
-
-
Possible Cause 3: Post-Translational Modifications (PTMs). PTMs on the target protein can affect its thermal stability and may mask a ligand-induced shift.
-
Solution: Be aware of the PTM status of your target protein in the cell line being used. If possible, compare the thermal stability of different modified forms of the protein.
-
Issue: Protein aggregation and precipitation issues.
-
Possible Cause 1: Inappropriate Lysis Buffer. The lysis buffer may not be optimal for maintaining protein solubility after the heat challenge, or it may resolubilize aggregated proteins.[4]
-
Solution: Test different lysis buffers to find one that effectively lyses the cells without resolubilizing the denatured protein aggregates. The inclusion of non-ionic detergents may need to be optimized.
-
-
Possible Cause 2: Incomplete Removal of Aggregates. Centrifugation may not be sufficient to pellet all aggregated proteins.
-
Solution: Increase the centrifugation speed and/or duration to ensure complete removal of precipitated proteins before collecting the soluble fraction for analysis.
-
Quantitative Data on Known this compound Off-Targets
| Off-Target | Method | Observation | Implication |
| KEAP1 | Chemical Proteomics | Covalent modification of Cys288. | Induction of NRF2 accumulation in the nucleus, independent of KRAS G12C mutation status.[5] |
| PPAR-γ | Molecular Docking & Transcriptomics | This compound binds to PPAR-γ and activates its signaling pathway. | Potential mechanism for this compound-induced lung toxicity. |
| ALDOA | Chemical Proteomics | Covalent modification of Cys339. | Inhibition of ALDOA enzyme activity.[5] |
Experimental Protocols
Kinome Profiling Workflow
This is a generalized workflow for assessing the selectivity of this compound against a panel of kinases.
Caption: Generalized workflow for kinome profiling of this compound.
Competitive Chemical Proteomics (ABPP) Workflow
This workflow outlines the steps for identifying this compound's cellular targets using a competitive ABPP approach.
References
- 1. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Sotorasib Preclinical Dosing Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing Sotorasib (AMG-510) dosing schedules in animal cancer models.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting doses for this compound in mouse xenograft models?
A1: The selection of a starting dose for this compound in preclinical mouse models depends on the specific cancer cell line or patient-derived xenograft (PDX) model being used, as well as the experimental endpoint. Doses ranging from 25 mg/kg to 100 mg/kg administered orally (p.o.) once daily (q.d.) have been reported to effectively inhibit tumor growth in various models.[1][2] For instance, in NCI-H358 cell-derived xenografts, a dose of 30 mg/kg has been shown to reduce tumor size.[3] In syngeneic mouse models using murine KRAS G12C mutant lung cancer cell lines, a dose of 100 mg/kg once daily has been utilized.[1]
Q2: How should this compound be formulated for oral administration in mice?
A2: this compound can be formulated in various vehicles for oral gavage. A common formulation involves dissolving this compound in a mixture of 10% DMSO, 40% PEG-300, and 50% PBS.[2] Another reported vehicle is a 2% hydroxypropyl methylcellulose (HPMC) solution.[4] It is crucial to ensure the formulation is homogenous and stable to ensure consistent dosing. For administration, tablets can be dispersed in non-carbonated, room-temperature water.[5][6]
Q3: What are the key signaling pathways affected by this compound, and what are the common mechanisms of resistance?
A3: this compound is a selective and irreversible inhibitor of KRAS G12C, which primarily functions by locking the KRAS G12C protein in an inactive GDP-bound state.[6][7] This inhibits downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, leading to decreased cell proliferation and tumor growth.[8]
Resistance to this compound can emerge through various mechanisms, including:
-
Feedback Reactivation: Inhibition of KRAS G12C can lead to adaptive feedback reactivation of wild-type RAS (HRAS and NRAS), which can still signal through the MAPK pathway.[9][10] This reactivation is often driven by receptor tyrosine kinases (RTKs).[10]
-
Bypass Signaling: Activation of alternative signaling pathways, such as the PI3K/AKT pathway, can bypass the need for KRAS signaling to promote cell survival and proliferation.[7]
-
Secondary Mutations: Acquired secondary mutations in the KRAS gene or other downstream effectors can prevent this compound from binding or render its inhibition ineffective.[11]
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose | Increase the dose of this compound. Doses up to 100 mg/kg/day have been used in mice.[1] Consider performing a dose-response study to determine the optimal dose for your specific model. |
| Drug Formulation/Administration Issues | Ensure proper formulation of this compound to maintain its stability and solubility. Verify the accuracy of oral gavage technique to ensure the full dose is administered. |
| Rapid Development of Resistance | Characterize the tumors to identify potential resistance mechanisms (e.g., through western blot for pERK, pAKT, or sequencing for secondary mutations). Consider combination therapies to overcome resistance. This compound has been studied in combination with HER kinase inhibitors, SHP2 inhibitors, and CDK4/6 inhibitors in preclinical models.[2] |
| Model-Specific Insensitivity | The intrinsic biology of the tumor model may confer primary resistance. Test this compound in a panel of different KRAS G12C mutant cell lines or PDX models to identify sensitive models. |
Issue 2: Animal Toxicity (e.g., Body Weight Loss)
| Possible Cause | Troubleshooting Steps |
| High Dose of this compound | Reduce the dose of this compound. If tumor growth is still controlled at a lower dose, this may improve the tolerability of the treatment. |
| Off-Target Effects | Monitor animals daily for signs of toxicity. Provide supportive care as needed, such as nutritional supplements. |
| Vehicle Toxicity | If significant toxicity is observed in the vehicle control group, consider using an alternative, well-tolerated vehicle. |
| Intermittent Dosing | Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) which may maintain efficacy while reducing cumulative toxicity. |
Issue 3: Drug Solubility and Formulation Problems
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in Vehicle | Prepare the formulation fresh before each use. Sonication may help to dissolve the compound. Ensure the pH of the vehicle is appropriate. This compound's solubility is pH-dependent.[12] |
| Inconsistent Dosing Due to Poor Suspension | Vortex the formulation vigorously before each gavage to ensure a homogenous suspension. |
| Use of Nanocrystal Formulation | For improved solubility and bioavailability, consider developing a nanocrystal formulation of this compound.[13] |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H358 (NSCLC) Xenograft | 30 mg/kg, p.o., q.d. | Significant reduction in tumor size | [3] |
| NCI-H358 (NSCLC) Xenograft | 25 mg/kg, p.o., q.d. x 15 days | Significant decrease in tumor volume and weight | [14] |
| NCI-H2122 (NSCLC) Xenograft | Not specified | Tumor regressions observed in combination with azenosertib | [15] |
| Syngeneic KRAS G12C NSCLC | 100 mg/kg, p.o., q.d. | Significant initial inhibition of tumor growth | [1] |
| MIA-PaCa2-SR (Pancreatic) Xenograft | 10 or 20 mg/kg, p.o., q.d. | Maintained tumor size in resistant models | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg oral administration)
| Parameter | Value (Mean ± SD) | Reference |
| Tmax (h) | 1.33 ± 0.82 | [3] |
| Cmax (ng/mL) | 1236.67 ± 320.08 | [3] |
| AUC(0-t) (ng·h/mL) | 4531.32 ± 1039.43 | [3] |
| AUC(0-∞) (ng·h/mL) | 4627.18 ± 1075.14 | [3] |
| t1/2 (h) | 2.58 ± 0.69 | [3] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies
-
Cell Culture: Culture KRAS G12C mutant human cancer cells (e.g., NCI-H358) in appropriate media and conditions.
-
Animal Model: Use immunodeficient mice (e.g., ICR-SCID or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 2 x 10^6 cells in a volume of 100-200 µL of a mixture of media and Matrigel into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 200-250 mm³, randomize mice into treatment and control groups.[1]
-
This compound Administration: Prepare this compound formulation (e.g., in 10% DMSO, 40% PEG-300, and 50% PBS) and administer orally by gavage at the desired dose and schedule (e.g., 100 mg/kg, once daily).[1][2] The control group should receive the vehicle only.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., western blot, immunohistochemistry).
Visualizations
Caption: this compound inhibits KRAS G12C, blocking MAPK and PI3K pathways.
Caption: Workflow for a preclinical this compound efficacy study in mice.
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. researchgate.net [researchgate.net]
- 3. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 6. lumakrashcp.com [lumakrashcp.com]
- 7. KRASG12C Inhibition with this compound in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound Demonstrates Promising Antitumor Activity in Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 13. Biosurfactant stabilized nanosuspension of KRAS inhibitor - this compound (AMG-510): Systematic optimization using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination therapy of this compound and docetaxel overcomes resistance to this compound alone in KRAS G12C mutant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uhs.nhs.uk [uhs.nhs.uk]
Sotorasib Bioavailability Enhancement: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methods to improve the oral bioavailability of Sotorasib in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for exploring methods to improve this compound's bioavailability?
This compound, a first-in-class KRAS G12C inhibitor, exhibits variable and pH-dependent absorption, which can be influenced by physiological conditions and co-administered medications. Enhancing its bioavailability aims to achieve more consistent drug exposure, potentially leading to improved therapeutic efficacy and overcoming certain drug-drug interactions. In research settings, optimizing bioavailability is crucial for obtaining reliable and reproducible data in preclinical and clinical studies.
Q2: How does food impact the bioavailability of this compound?
The co-administration of this compound with a high-fat meal has a variable effect on its pharmacokinetics, with the impact being less than a two-fold change in exposure.[1] In healthy volunteers receiving a 360 mg dose, a high-fat meal resulted in a 1.03-fold change in Cmax and a 1.38-fold increase in AUCinf.[1] However, in cancer patients receiving a 960 mg dose, the ratios for Cmax and AUC0-24h were 0.660 and 1.25, respectively.[1]
Q3: Why is the co-administration of this compound with acid-reducing agents (ARAs) a concern?
This compound's solubility is pH-dependent, decreasing as the pH increases from 1.2 to 6.8.[2] Consequently, co-administration with acid-reducing agents (ARAs) such as proton pump inhibitors (PPIs) and H2 receptor antagonists can significantly reduce its absorption and systemic exposure.[3][4]
Q4: Can the effect of acid-reducing agents on this compound's bioavailability be mitigated?
Yes, co-administration with an acidic beverage like Coca-Cola® has been shown to partially counteract the negative impact of PPIs on this compound's absorption.[3][5] This is because the acidic beverage can transiently lower the gastric pH, thereby improving the dissolution of this compound.
Q5: What formulation strategies are being investigated to improve this compound's bioavailability?
Nanoformulation, specifically the development of a nanocrystal suspension, is a promising approach.[6] This strategy aims to create a formulation with pH-independent dissolution, potentially overcoming the effects of food and ARAs on this compound's absorption.[7]
Q6: Are there any known drug-drug interactions that affect this compound's bioavailability?
Yes, this compound is a substrate for CYP3A4 and P-glycoprotein (P-gp).[4][8] Co-administration with strong CYP3A4 inducers can decrease this compound's plasma concentrations, while P-gp inhibitors may increase its exposure.[8][9]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Steps |
| High variability in this compound plasma concentrations in preclinical animal studies. | Food effect. | Standardize the feeding schedule of the animals. Administer this compound at a consistent time relative to feeding. |
| pH-dependent absorption. | Ensure the vehicle used for oral administration has a consistent and appropriate pH. | |
| Low this compound exposure in in vivo studies despite adequate dosing. | Poor dissolution due to high gastric pH in animal models. | Consider using a vehicle that can maintain a lower pH in the stomach or explore co-administration with an acidic solution. |
| Interaction with co-administered research compounds. | Review the metabolic pathways and transporter interactions of all co-administered compounds to identify potential drug-drug interactions. | |
| Inconsistent in vitro dissolution results for this compound formulations. | pH of the dissolution medium. | Perform dissolution testing across a range of pH values to characterize the pH-dependent solubility of the formulation. |
| Agglomeration of drug particles. | For nanocrystal formulations, ensure adequate stabilization to prevent particle aggregation. Evaluate different stabilizers and concentrations. | |
| Difficulty in achieving target plasma concentrations in a clinical research setting where subjects are on acid-reducing agents. | Known drug-drug interaction with ARAs. | If ethically permissible and clinically safe, consider a washout period for ARAs before this compound administration. Alternatively, investigate the co-administration of an acidic beverage as a mitigation strategy, with appropriate safety monitoring. |
Quantitative Data Summary
Table 1: Effect of a High-Fat Meal on this compound Pharmacokinetics
| Population | This compound Dose | Condition | N | Cmax Ratio (Fed/Fasted) | AUC Ratio (Fed/Fasted) | Citation |
| Healthy Volunteers | 360 mg | High-Fat Meal | 14 | 1.03 | 1.38 (AUCinf) | [1] |
| Cancer Patients | 960 mg | High-Fat Meal | 8 | 0.660 | 1.25 (AUC0-24h) | [1] |
Table 2: Effect of Acid-Reducing Agents (ARAs) on this compound Pharmacokinetics (960 mg Dose)
| ARA | Condition | N | Cmax Decrease | AUC Decrease | Citation |
| Omeprazole (40 mg) | Fasted | 14 | ~57% | ~42% | [3] |
| Omeprazole (40 mg) | Fed | - | ~65% | ~57% | [3] |
| Famotidine (40 mg) | Fed | - | ~35% | ~38% | [3] |
Table 3: Mitigation of Omeprazole's Effect with an Acidic Beverage
| Parameter | This compound + Omeprazole with Water (h∙ng/mL) | This compound + Omeprazole with Acidic Beverage (h∙ng/mL) | Percentage-Point Increase | Citation |
| AUClast | 16700 | 23200 | 19.0 | [5] |
| Cmax (ng/mL) | 3110 | 4850 | 24.6 | [5] |
Table 4: Drug-Drug Interactions with this compound
| Co-administered Drug | Effect on this compound | Cmax Change | AUC Change | Citation |
| Itraconazole (Strong CYP3A4 inhibitor) | Increased this compound exposure | No significant impact | 26% increase | [9] |
| Rifampin (Strong CYP3A4 inducer) | Decreased this compound exposure | 35% decrease | 51% decrease | [9] |
| Co-administered Drug | Effect on Co-administered Drug | Cmax Change | AUC Change | Citation |
| Digoxin (P-gp substrate) | Increased Digoxin exposure | 91% increase | 21% increase | [8] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound Nanoformulation in Rats
This protocol is a representative example based on common practices in preclinical pharmacokinetic studies.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to standard chow and water.
-
Formulation Preparation:
-
This compound Suspension (Control): this compound is suspended in a vehicle of 1% Tween-80 and 2% hydroxypropyl methylcellulose (HPMC) in water.[10]
-
This compound Nanoformulation: A stable nanocrystal formulation of this compound is prepared using wet media milling with appropriate stabilizers (e.g., an anionic glycolipid biosurfactant like rhamnolipid and a non-ionic polymer like polyvinyl alcohol).[6]
-
-
Dosing:
-
Animals are fasted overnight prior to dosing.
-
This compound formulations are administered via oral gavage at a dose of 10 mg/kg.[10]
-
-
Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated using non-compartmental analysis with appropriate software.
Protocol 2: Clinical Study to Evaluate the Effect of an Acidic Beverage on this compound Pharmacokinetics in the Presence of a PPI
This protocol is a summary of a clinical trial design.
-
Study Design: A Phase 1, open-label, fixed-sequence study in healthy volunteers.[11]
-
Participants: Healthy male and female subjects, typically 18 to 60 years of age.[11]
-
Treatment Periods:
-
Period 1 (Reference): A single 960 mg oral dose of this compound is administered with water after an overnight fast.[11]
-
Washout Period: A suitable washout period is implemented.
-
Period 2 (PPI Administration): Omeprazole (40 mg) is administered once daily for several days to achieve steady-state gastric acid suppression.[5]
-
Period 3 (Test): On the final day of omeprazole administration, a single 960 mg oral dose of this compound is co-administered with omeprazole and 240 mL of an acidic beverage (e.g., Coca-Cola®).[5][11]
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after this compound administration in each period to determine the plasma concentration of this compound.
-
Bioanalysis: this compound plasma concentrations are measured using a validated bioanalytical method.
-
Data Analysis: The primary pharmacokinetic parameters (Cmax and AUC) of this compound are compared between the reference and test periods to assess the impact of the acidic beverage.[11]
Visualizations
Caption: this compound's mechanism of action on the KRAS G12C signaling pathway.
References
- 1. Impact of a High-Fat Meal on the Pharmacokinetics of this compound, a KRAS G12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Impact of Acid-Reducing Agents on this compound Pharmacokinetics and Potential Mitigation of the Impact by Coadministration With an Acidic Beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biosurfactant stabilized nanosuspension of KRAS inhibitor - this compound (AMG-510): Systematic optimization using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024 PharmSci 360 [aaps2024.eventscribe.net]
- 8. This compound: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Strong CYP3A4 Inhibition, CYP3A4 Induction, and OATP1B1/3 Inhibition on the Pharmacokinetics of a Single Oral Dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Navigating In Vitro Drug-Drug Interaction Studies of Sotorasib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for conducting and troubleshooting in vitro assessments of drug-drug interactions (DDIs) involving Sotorasib (AMG 510), a first-in-class KRAS G12C inhibitor. Accurate in vitro data is critical for predicting clinical DDI risks and ensuring patient safety. This resource offers detailed experimental protocols, quantitative data summaries, and answers to frequently asked questions to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: In vitro studies have shown that this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2C8 playing a minor role.
Q2: Does this compound have the potential to induce CYP enzymes?
A2: Yes, in vitro studies indicate that this compound may induce CYP2C8, CYP2C9, and CYP2B6.[1][2] This suggests that this compound could potentially increase the metabolism of co-administered drugs that are substrates of these enzymes.
Q3: Is this compound an inhibitor of any major drug-metabolizing enzymes?
A3: Based on in vitro assessments, this compound does not show significant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2D6.[1]
Q4: What is the interaction potential of this compound with drug transporters?
A4: In vitro studies have identified this compound as a potential inhibitor of the breast cancer resistance protein (BCRP).[1][2] It is also a weak inhibitor of P-glycoprotein (P-gp).[3] Furthermore, this compound has been identified as a substrate of P-gp (also known as ABCB1).[4]
Q5: Where can I find detailed information from the regulatory assessment of this compound's DDI potential?
A5: The U.S. Food and Drug Administration (FDA) has conducted a multi-disciplinary review of this compound under the New Drug Application (NDA) 214665.[5][6] These regulatory documents provide a comprehensive overview of the in vitro and clinical DDI studies.
Troubleshooting Guide
Problem 1: High variability in CYP induction results.
-
Possible Cause: Inconsistent health or density of cryopreserved human hepatocytes. Variability between different lots of hepatocytes is also a common factor.
-
Troubleshooting Steps:
-
Ensure proper thawing and seeding procedures are followed to maintain cell viability and monolayer confluence.
-
Always qualify new lots of hepatocytes by testing their response to known inducers (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6, and omeprazole for CYP1A2).
-
Normalize induction data to a positive control to account for lot-to-lot variability.
-
Visually inspect cell monolayers for morphology and confluence before and after treatment.
-
Problem 2: Difficulty in determining a clear IC50 value for transporter inhibition.
-
Possible Cause: this compound may have low solubility at higher concentrations, leading to inaccurate results. The chosen substrate concentration or cell system may not be optimal.
-
Troubleshooting Steps:
-
Verify the solubility of this compound in the assay buffer. The use of a suitable co-solvent (e.g., DMSO) at a low, non-toxic concentration is recommended.
-
Use a validated cell line expressing the transporter of interest (e.g., Caco-2 for P-gp, MDCK-BCRP for BCRP, or HEK293-OATP1B1 for OATP1B1).
-
Ensure the substrate concentration used is below its Km value for the transporter to be sensitive to competitive inhibition.
-
Include a known potent inhibitor of the transporter as a positive control to validate the assay performance.
-
Quantitative Data Summary
The following tables summarize the in vitro drug-drug interaction potential of this compound. Note: Specific quantitative values (IC50, EC50, Emax) from the primary in vitro studies were not publicly available in the searched resources. The information below is based on the qualitative summaries from regulatory documents and scientific literature.
Table 1: Summary of In Vitro CYP Induction Potential of this compound
| CYP Isoform | Induction Potential |
| CYP2B6 | Potential Inducer[1][2] |
| CYP2C8 | Potential Inducer[1][2] |
| CYP2C9 | Potential Inducer[1][2] |
Table 2: Summary of In Vitro Transporter Inhibition Potential of this compound
| Transporter | Inhibition Potential |
| P-glycoprotein (P-gp) | Weak Inhibitor[3] |
| Breast Cancer Resistance Protein (BCRP) | Potential Inhibitor[1][2] |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Information not available in the provided search results. |
Experimental Protocols & Workflows
CYP Induction Assay Workflow
This workflow outlines the key steps for assessing the potential of this compound to induce CYP enzymes in cryopreserved human hepatocytes.
CYP Induction Experimental Workflow
P-gp/BCRP Inhibition Assay Workflow
This diagram illustrates the general workflow for evaluating the inhibitory potential of this compound on P-gp and BCRP transporters using a cell-based assay.
Transporter Inhibition Experimental Workflow
Signaling Pathway: this compound Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in inhibiting the KRAS G12C signaling pathway.
This compound's Inhibition of KRAS G12C Pathway
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of this compound, a KRAS G12C Inhibitor, on the Pharmacokinetics and Therapeutic Window of Digoxin, a P-Glycoprotein Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABCB1 limits brain exposure of the KRASG12C inhibitor this compound, whereas ABCB1, CYP3A, and possibly OATP1a/1b restrict its oral availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. FDA Approval Summary: this compound for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sotorasib Resistance by Targeting the PI3K-mTOR Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the combination of Sotorasib with PI3K-mTOR pathway inhibitors to overcome drug resistance in KRAS G12C-mutated cancers.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Possible Cause | Suggested Solution |
| High levels of cell toxicity with combination therapy. | - Drug concentrations are too high.- Off-target effects of the PI3K-mTOR inhibitor. | - Perform a dose-response matrix to identify synergistic and non-toxic concentrations of both drugs.- Titrate the concentration of the PI3K-mTOR inhibitor while keeping the this compound concentration constant.- Ensure the chosen PI3K-mTOR inhibitor is specific to the intended target. |
| Lack of synergistic effect between this compound and the PI3K-mTOR inhibitor. | - The cell line or model does not rely on the PI3K-mTOR pathway for resistance.- Suboptimal drug concentrations.- Incorrect timing of drug administration. | - Confirm the activation of the PI3K-mTOR pathway in your this compound-resistant model via Western blot for key downstream markers (p-AKT, p-mTOR, p-S6).- Re-evaluate the dose-response matrix to ensure optimal concentrations are being used.- Experiment with different administration schedules (e.g., sequential vs. concurrent treatment). |
| Inconsistent results in colony formation assays. | - Uneven cell seeding.- Variation in drug treatment duration.- Issues with crystal violet staining. | - Ensure a single-cell suspension before seeding and mix gently to distribute cells evenly.- Maintain a consistent drug treatment schedule across all replicates and experiments.- Optimize staining and washing steps to ensure consistent and clear visualization of colonies. |
| Difficulty in interpreting Western blot results for pathway analysis. | - Poor antibody quality.- Suboptimal protein extraction or loading.- Crosstalk with other signaling pathways. | - Use validated antibodies specific for the phosphorylated and total forms of your target proteins.- Ensure complete cell lysis and accurate protein quantification before loading equal amounts of protein.- Investigate other potential resistance mechanisms, such as the MAPK pathway, to understand the complete signaling landscape.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for combining PI3K-mTOR inhibitors with this compound?
A1: Acquired resistance to this compound in KRAS G12C mutant non-small cell lung cancer (NSCLC) is often driven by the upregulation of the PI3K-AKT-mTOR signaling pathway.[2] This acts as a bypass mechanism, allowing cancer cells to survive and proliferate despite the inhibition of KRAS G12C.[2][3] By co-targeting both the KRAS G12C protein with this compound and the reactivated PI3K-mTOR pathway with a specific inhibitor, it is possible to restore sensitivity to this compound and achieve a synergistic antitumor effect.[2]
Q2: Which PI3K-mTOR inhibitors have shown promise in overcoming this compound resistance?
A2: Preclinical studies have demonstrated the efficacy of several PI3K-mTOR inhibitors in combination with this compound. These include:
-
Copanlisib: A pan-PI3K inhibitor that has been shown to restore this compound sensitivity in resistant cell lines and patient-derived xenograft (PDX) models.[2]
-
Sapanisertib: A dual mTORC1/2 inhibitor that has also demonstrated robust and synergistic tumor regression when combined with this compound in vivo.[2][4]
-
Alpelisib: A PI3Kα-specific inhibitor that has shown synergistic effects with this compound in compromising the viability of KRAS G12C mutant cancer cells.[1]
Q3: What are the key molecular markers to assess when evaluating the efficacy of a this compound and PI3K-mTOR inhibitor combination?
A3: To evaluate the effectiveness of the combination therapy, it is crucial to monitor the phosphorylation status of key proteins in the PI3K-AKT-mTOR and MAPK pathways. Key markers to assess via Western blot include:
-
PI3K-AKT-mTOR Pathway: p-AKT, p-mTOR, p-S6, and p-4E-BP1.[3] A successful combination therapy should lead to a significant reduction in the phosphorylation of these proteins.
-
MAPK Pathway: p-ERK. This compound inhibits KRAS G12C, leading to reduced p-ERK levels.[2]
Q4: Are there any known biomarkers that can predict which patients might benefit from this combination therapy?
A4: While research is ongoing, potential biomarkers that may predict a positive response to a this compound and PI3K-mTOR inhibitor combination include:
-
Upregulation of the PI3K-AKT-mTOR signaling pathway: This can be assessed through proteomic and phosphoproteomic analyses of tumor biopsies.[2][5]
-
Mutations in the PI3K pathway: Concurrent mutations in genes like PIK3CA or loss of PTEN may indicate a reliance on this pathway and a potential vulnerability to its inhibition.[1]
Experimental Protocols
Western Blot Analysis of Signaling Pathways
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K-mTOR and MAPK signaling pathways.
-
Cell Lysis:
-
Treat this compound-resistant cells with this compound, a PI3K-mTOR inhibitor (e.g., Copanlisib), or the combination for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, p-S6, S6, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells following drug treatment.
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with this compound, a PI3K-mTOR inhibitor, or the combination at the desired concentrations.
-
Include a vehicle-treated control group.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Replace the media with fresh media containing the drugs every 3-4 days.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Image the plates and quantify the number and size of the colonies.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Combination with PI3K-mTOR Inhibitors in this compound-Resistant NSCLC Cell Lines
| Cell Line | Drug Combination | IC50 (this compound alone) | IC50 (this compound in combination) | Fold-Change in Sensitivity | Reference |
| H23AR | This compound + Copanlisib | >10 µM | ~1 µM | >10 | [2] |
| H358AR | This compound + Copanlisib | >5 µM | ~0.5 µM | >10 | [2] |
| MIA PaCa-2 | This compound + Alpelisib | Not specified | Synergistic reduction in viability | Not applicable | [1] |
Note: IC50 values are approximate and may vary depending on experimental conditions. "AR" denotes acquired resistance.
Table 2: In Vivo Efficacy of this compound in Combination with PI3K-mTOR Inhibitors in Xenograft Models
| Model | Drug Combination | Tumor Growth Inhibition (Combination vs. Control) | Tumor Growth Inhibition (Combination vs. This compound alone) | Reference |
| H358AR CDX | This compound + Copanlisib | Robust and durable regression | Significant improvement | [2] |
| PDX Models | This compound + Sapanisertib | Robust and durable regression | Significant improvement | [2][4] |
Note: CDX = Cell Line-Derived Xenograft; PDX = Patient-Derived Xenograft.
Visualizations
Caption: this compound resistance and PI3K/mTOR pathway activation.
Caption: Experimental workflow for testing combination therapy.
References
- 1. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to this compound in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 3. Acquired resistance to this compound in KRASG12Cmutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. themoonlight.io [themoonlight.io]
Validation & Comparative
The Evolving Landscape of KRAS G12C Inhibition: A Comparative Analysis of Sotorasib, Adagrasib, and Divarasib
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. However, the development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a paradigm shift in the treatment of several solid tumors, particularly non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of the efficacy of three prominent KRAS G12C inhibitors: Sotorasib (the first-to-market), Adagrasib, and the emerging next-generation inhibitor, Divarasib. We delve into the clinical and preclinical data, experimental methodologies, and the underlying signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Oncogenic Switch
The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival.[1][2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and driving tumorigenesis.[1]
This compound, Adagrasib, and Divarasib are all covalent inhibitors that exploit the unique cysteine residue of the G12C mutant.[2][3][4] They irreversibly bind to this cysteine, trapping the KRAS G12C protein in its inactive GDP-bound state.[2][3][4] This prevents downstream signaling through key pathways like the MAPK and PI3K-AKT pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2][5]
Head-to-Head: Efficacy in the Clinic and Preclinical Models
A direct comparison of this compound and Adagrasib has been a subject of significant interest in the oncology community. While head-to-head clinical trials are ongoing, a matching-adjusted indirect comparison of the pivotal CodeBreaK 200 (this compound) and KRYSTAL-12 (Adagrasib) trials in previously treated advanced KRAS G12C-mutated NSCLC showed comparable efficacy in terms of Progression-Free Survival (PFS) and Objective Response Rate (ORR).[6][7][8] However, some analyses suggest potential differences in specific patient populations, such as those with brain metastases, where this compound showed a reduced risk of progression compared to Adagrasib.[6][7]
Divarasib, a next-generation inhibitor, has demonstrated greater potency and selectivity compared to this compound and Adagrasib in preclinical studies.[9] In in vitro assays, Divarasib was 5 to 20 times more potent than this compound and Adagrasib.[9] Early clinical data for Divarasib in NSCLC has shown a promising objective response rate of 53.4% and a median progression-free survival of 13.1 months.[9]
Quantitative Efficacy Data
The following tables summarize the key efficacy data from pivotal clinical trials and preclinical studies for this compound, Adagrasib, and Divarasib.
Table 1: Clinical Efficacy of this compound and Adagrasib in Previously Treated KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Efficacy Endpoint | This compound (CodeBreaK 200) | Adagrasib (KRYSTAL-1) |
| Objective Response Rate (ORR) | 28.1% | 43% |
| Median Progression-Free Survival (PFS) | 5.6 months | 6.5 months |
| Median Overall Survival (OS) | 10.6 months | 12.6 months |
| Median Duration of Response (DoR) | 8.6 months | 8.5 months |
Table 2: Preclinical and Early Clinical Efficacy of Divarasib
| Efficacy Endpoint | Divarasib[9] |
| Preclinical Potency (vs. This compound/Adagrasib) | 5-20x greater |
| Preclinical Selectivity (vs. This compound/Adagrasib) | Up to 50x greater |
| Phase I ORR in NSCLC | 53.4% |
| Phase I Median PFS in NSCLC | 13.1 months |
Experimental Protocols
To ensure a comprehensive understanding of the presented data, this section details the methodologies for key experiments used to evaluate the efficacy of KRAS G12C inhibitors.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of KRAS G12C inhibitors in cancer cell lines harboring the KRAS G12C mutation.
Protocol:
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the KRAS G12C inhibitor (e.g., this compound, Adagrasib, Divarasib) is prepared. The cells are treated with varying concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of KRAS G12C inhibitors in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: KRAS G12C mutant cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives the KRAS G12C inhibitor (administered orally or via another appropriate route) at a specified dose and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation markers).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect of the inhibitor compared to the control.
Visualizing the Molecular Landscape
To better illustrate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: The KRAS signaling pathway and the mechanism of action of G12C inhibitors.
Caption: A generalized experimental workflow for comparing KRAS G12C inhibitors.
Conclusion
The advent of KRAS G12C inhibitors has ushered in a new era of targeted therapy for a patient population with historically limited treatment options. This compound and Adagrasib have demonstrated meaningful clinical activity, and their efficacy appears largely comparable in the absence of direct head-to-head trial data. The next-generation inhibitor, Divarasib, shows promise with enhanced preclinical potency and encouraging early clinical results, suggesting the potential for improved outcomes.
Ongoing research continues to focus on overcoming acquired resistance to these inhibitors and exploring combination therapies to enhance their efficacy. The continued development and comparative evaluation of these agents will be critical in optimizing treatment strategies for patients with KRAS G12C-mutated cancers. This guide serves as a foundational resource for understanding the current landscape and the key experimental data that will shape the future of KRAS G12C-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. ascopubs.org [ascopubs.org]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 7. Long-Term Outcomes and Molecular Correlates of this compound Efficacy in Patients With Pretreated KRAS G12C-Mutated Non-Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Sotorasib's Inhibitory Profile: A Comparative Analysis Against NRAS G12C and HRAS G12C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sotorasib's inhibitory activity against NRAS G12C and HRAS G12C, benchmarked against its well-established activity towards KRAS G12C. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to offer a thorough resource for researchers in the field of targeted cancer therapy.
Inhibitory Activity of this compound against RAS G12C Isoforms
This compound, a first-in-class KRAS G12C inhibitor, has demonstrated a broader activity profile, effectively targeting other RAS isoforms harboring the same G12C mutation. Preclinical studies have established that this compound acts as a pan-RAS G12C inhibitor, with notable potency against both NRAS G12C and HRAS G12C.[1][2][3][4][5]
Biochemical and cell-based assays have revealed that this compound's efficacy extends beyond KRAS G12C. A key study demonstrated that in Ba/F3 cells engineered to express these mutations, this compound was surprisingly found to be five-fold more potent against NRAS G12C compared to either KRAS G12C or HRAS G12C.[1][2][3][4] The inhibitory activity of this compound against HRAS G12C was observed to be comparable to its activity against KRAS G12C.[1][3]
This pan-RAS G12C inhibitory activity distinguishes this compound from other KRAS G12C inhibitors like adagrasib, which exhibit high selectivity for KRAS G12C and markedly reduced activity against NRAS G12C and HRAS G12C.[1][4]
Quantitative Inhibitory Activity Data
The following table summarizes the relative inhibitory potency of this compound against NRAS G12C and HRAS G12C, as determined by cell viability assays in engineered Ba/F3 cells.
| RAS Isoform | This compound IC50 (Relative Potency) | Reference |
| NRAS G12C | 5-fold more potent than KRAS G12C | [1][2][3][4] |
| HRAS G12C | Similar potency to KRAS G12C | [1][3] |
| KRAS G12C | Baseline | [1][3] |
Note: While the precise IC50 values were presented in supplementary materials of the cited studies and are not publicly available in the main text, the relative potencies provide a clear comparison of this compound's activity across the RAS G12C isoforms.
Experimental Protocols
The assessment of this compound's inhibitory activity against NRAS G12C and HRAS G12C relies on established biochemical and cell-based assays. Below are detailed methodologies for two key experiments frequently cited in the evaluation of RAS inhibitors.
Ba/F3 Cell Proliferation Assay
This assay is a cornerstone for evaluating the cellular potency of inhibitors against specific oncogenic drivers.
Principle: Ba/F3 cells are a murine pro-B cell line that are dependent on interleukin-3 (IL-3) for survival and proliferation. When these cells are engineered to express a constitutively active oncogene, such as NRAS G12C or HRAS G12C, they become IL-3 independent, and their proliferation is now driven by the oncogenic signaling pathway. An effective inhibitor of the oncogenic driver will block this signaling and inhibit cell proliferation.
Protocol:
-
Cell Culture: Ba/F3 cells engineered to express either NRAS G12C or HRAS G12C are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For routine maintenance, the medium is supplemented with murine IL-3.
-
Assay Setup: Prior to the assay, cells are washed to remove IL-3 and resuspended in IL-3-free medium. Cells are then seeded into 96-well plates at a predetermined density.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
RAS-GTP Pulldown Assay
This biochemical assay is used to specifically measure the levels of active, GTP-bound RAS proteins in cells.
Principle: RAS proteins are active when bound to GTP and inactive when bound to GDP. Effector proteins, such as Raf kinases, have a RAS-binding domain (RBD) that specifically binds to the GTP-bound form of RAS. In this assay, a GST-tagged RBD of a RAS effector is used to "pull down" active RAS-GTP from cell lysates. The amount of pulled-down RAS is then quantified by Western blotting.
Protocol:
-
Cell Lysis: Cells expressing NRAS G12C or HRAS G12C are treated with this compound or a vehicle control for a specified time. The cells are then lysed in a buffer containing detergents and protease inhibitors to preserve the GTP-bound state of RAS.
-
Lysate Clarification: The cell lysates are centrifuged to remove cellular debris.
-
Pulldown: The clarified lysates are incubated with a GST-tagged Raf-RBD protein that is immobilized on glutathione-agarose beads. During this incubation, the active GTP-bound RAS proteins bind to the Raf-RBD.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples, along with an aliquot of the total cell lysate (input control), are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for NRAS or HRAS to detect the amount of active RAS that was pulled down. The total RAS levels in the input samples are also assessed to ensure equal protein loading.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
NRAS and HRAS Signaling Pathways
Both NRAS and HRAS, when constitutively activated by the G12C mutation, signal through common downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways, to drive cell proliferation and survival.
Caption: Simplified NRAS and HRAS signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound's Activity
The general workflow for evaluating the inhibitory effect of this compound on NRAS G12C and HRAS G12C expressing cells involves a series of in vitro experiments.
Caption: General experimental workflow for assessing the inhibitory activity of this compound.
References
- 1. This compound Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers. | Broad Institute [broadinstitute.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head in vitro comparison of Sotorasib and adagrasib
A detailed guide for researchers, scientists, and drug development professionals on the preclinical profiles of two pioneering KRAS G12C inhibitors.
This guide provides an objective in vitro comparison of Sotorasib (AMG 510) and Adagrasib (MRTX849), two targeted therapies developed to inhibit the KRAS G12C mutation, a key driver in various cancers. By summarizing key experimental data on their biochemical and cellular potency, selectivity, and mechanisms of resistance, this document aims to equip researchers with the necessary information to inform further investigation and drug development efforts in the field of KRAS-targeted oncology.
Biochemical and Cellular Potency
This compound and Adagrasib are both covalent inhibitors that irreversibly bind to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1] In vitro studies have demonstrated that both compounds exhibit potent and comparable inhibition of KRAS G12C activation.[2][3]
A key differentiator lies in their selectivity across RAS isoforms. While both drugs target KRAS G12C, this compound has been shown to also potently inhibit NRAS G12C and HRAS G12C.[2][4] In contrast, adagrasib is highly selective for KRAS G12C, with significantly less activity against NRAS G12C and HRAS G12C.[2][4] This difference in selectivity is attributed to their distinct interactions with the switch-II pocket of the RAS protein, particularly at the histidine-95 residue in KRAS.[2][4]
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | KRAS G12C | Nucleotide Exchange Assay | 8.88 | [2] |
| NRAS G12C | Nucleotide Exchange Assay | ~5x more potent than vs KRAS G12C | [4] | |
| HRAS G12C | Nucleotide Exchange Assay | Potent Inhibition | [4] | |
| Adagrasib | KRAS G12C | Nucleotide Exchange Assay | Low Nanomolar Range | [3] |
| NRAS G12C | Nucleotide Exchange Assay | Little Activity | [4] | |
| HRAS G12C | Nucleotide Exchange Assay | Little Activity | [4] |
Mechanisms of Resistance
Resistance to KRAS G12C inhibitors can arise through various on-target and off-target mechanisms. In vitro studies have identified secondary KRAS mutations that can confer resistance to one or both drugs. For instance, mutations at the Y96 residue can lead to resistance to both this compound and adagrasib.[5] However, some mutations exhibit differential sensitivity. For example, G13D, R68M, A59S, and A59T mutations have been shown to be highly resistant to this compound but remain sensitive to adagrasib.[5] Conversely, a Q99L mutation confers resistance to adagrasib but not this compound.[2]
Off-target resistance often involves the activation of bypass signaling pathways, such as the PI3K/AKT/mTOR pathway.[6] Interestingly, some in vitro evidence suggests that resistance to this compound does not necessarily confer cross-resistance to adagrasib, potentially due to differences in how they affect cell cycle progression.[6]
Experimental Protocols
Biochemical Potency: Nucleotide Exchange Assay
Objective: To determine the concentration of the inhibitor required to block 50% of the nucleotide exchange from GDP to GTP in the KRAS G12C protein.
Methodology:
-
Protein Preparation: Recombinant KRAS G12C protein is purified and loaded with a fluorescently labeled GDP analog.
-
Inhibitor Incubation: The GDP-loaded KRAS G12C is incubated with varying concentrations of this compound or Adagrasib for a defined period to allow for covalent bond formation.
-
Nucleotide Exchange Initiation: The nucleotide exchange reaction is initiated by the addition of a Guanine Nucleotide Exchange Factor (GEF), such as SOS1, and an excess of a non-fluorescent GTP analog.
-
Signal Detection: The decrease in fluorescence, corresponding to the displacement of the fluorescent GDP, is monitored over time using a plate reader.
-
Data Analysis: The initial rates of nucleotide exchange are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3]
Cellular Potency: Cell Viability Assay (MTT Assay)
Objective: To measure the cytotoxic effect of the inhibitors on cancer cell lines harboring the KRAS G12C mutation.
Methodology:
-
Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or Adagrasib and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the soluble MTT into an insoluble purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control, and the IC50 values are calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting to a dose-response curve.
Visualizing the KRAS G12C Signaling Pathway and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the KRAS G12C signaling pathway and a typical in vitro experimental workflow.
Caption: Simplified KRAS G12C signaling pathway and points of inhibition by this compound and Adagrasib.
Caption: General experimental workflow for the in vitro comparison of KRAS G12C inhibitors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is adagrasib just another this compound?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond KRAS(G12C): Biochemical and Computational Characterization of this compound and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Predicting Sotorasib Sensitivity: A Comparative Guide to Novel Biomarkers
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the KRAS G12C inhibitor Sotorasib has emerged as a pivotal treatment for patients with specific solid tumors. However, clinical outcomes can vary significantly, underscoring the urgent need for robust predictive biomarkers to guide patient selection and optimize therapeutic strategies. This guide provides a comprehensive comparison of novel biomarkers for predicting this compound sensitivity, supported by experimental data from key clinical trials, and details the methodologies behind these findings.
Key Predictive Biomarkers for this compound Sensitivity
Several biomarkers have been identified that correlate with clinical outcomes in patients treated with this compound. These can be broadly categorized into tumor tissue-based markers, circulating tumor DNA (ctDNA) dynamics, and co-occurring genomic alterations.
Tumor Tissue-Based Biomarkers
Thyroid Transcription Factor-1 (TTF-1)
TTF-1, a protein commonly used in the diagnosis of lung adenocarcinoma, has emerged as a strong predictor of this compound efficacy.[1] Studies have consistently shown that patients with high TTF-1 expression in their tumors experience significantly better outcomes.
KEAP1/NRF2 Pathway Alterations
Mutations in the KEAP1 gene, a negative regulator of the NRF2 transcription factor, are associated with poor prognosis and resistance to this compound. NRF2 activation, often a consequence of KEAP1 mutations, is a key determinant of adverse outcomes.
Circulating Tumor DNA (ctDNA) Dynamics
The analysis of ctDNA in blood samples provides a minimally invasive method for monitoring treatment response and detecting resistance. Rapid clearance of KRAS G12C-mutant ctDNA after the initiation of this compound treatment is strongly associated with improved clinical outcomes.[1]
Co-occurring Genomic Alterations
The presence of other mutations alongside KRAS G12C can influence this compound sensitivity.
STK11 and TP53 Co-mutations
Co-occurring mutations in STK11 have been associated with a less favorable response to this compound. Conversely, the impact of TP53 co-mutations on this compound efficacy is still under investigation, with some studies suggesting it may not be a negative predictive biomarker.
Comparative Performance of Predictive Biomarkers
The following tables summarize the quantitative data from the CodeBreaK 100 and 200 clinical trials, illustrating the performance of key biomarkers in predicting this compound sensitivity in non-small cell lung cancer (NSCLC).
| Biomarker Status | n | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| TTF-1 High | - | 8.1 months[1] | 16.0 months[1] | 45% |
| TTF-1 Low | - | 2.8 months[1] | 4.5 months[1] | 4% |
| NRF2 Low | - | 6.24 months (this compound) vs. 4.47 months (Docetaxel) | - | - |
| NRF2 High | - | No significant difference between this compound and Docetaxel | - | - |
| STK11 Co-mutation | 119 | This compound showed clinical benefit over docetaxel | - | - |
| KEAP1 Co-mutation | 82 | This compound showed clinical benefit over docetaxel | - | - |
| TP53 Co-mutation | 181 | This compound showed clinical benefit over docetaxel | - | - |
Table 1: this compound Efficacy by TTF-1 and NRF2 Status in NSCLC.
| Biomarker Dynamics | n | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| ctDNA Clearance | - | 7.9 months | 16.8 months | 80% |
| No ctDNA Clearance | - | 2.8 months | 6.4 months | 8% |
Table 2: this compound Efficacy Based on KRAS G12C ctDNA Clearance in NSCLC.
Signaling Pathways and Mechanisms of Resistance
This compound specifically targets the inactive, GDP-bound state of the KRAS G12C mutant protein, preventing its activation and downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.
Resistance to this compound can occur through various mechanisms, including secondary mutations in the KRAS gene that prevent drug binding, or the activation of bypass pathways that reactivate downstream signaling.
Experimental Protocols
The identification and validation of these biomarkers were conducted using rigorous experimental methodologies in the CodeBreaK clinical trials.
Tissue-Based Biomarker Analysis
-
Genomic Alterations: Tumor tissue samples were analyzed for co-occurring mutations in genes such as STK11, KEAP1, and TP53 using central targeted next-generation sequencing (NGS).
-
TTF-1 Expression: TTF-1 protein expression was assessed by immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. While specific clones and protocols can vary, a common approach involves using a monoclonal antibody (e.g., clone 8G7G3/1 or SPT24) with a standardized staining and scoring methodology to determine the percentage and intensity of nuclear staining in tumor cells.
Circulating Tumor DNA (ctDNA) Analysis
-
Sample Collection: Peripheral blood samples were collected from patients at baseline and at specified intervals during treatment.
-
ctDNA Extraction and Analysis: Plasma was separated from whole blood, and cell-free DNA (cfDNA) was extracted. The Guardant360 CDx assay, a targeted NGS panel, was frequently used to detect and quantify KRAS G12C mutations and other genomic alterations in the cfDNA. Digital polymerase chain reaction (dPCR) was also employed for sensitive detection and monitoring of specific mutations.
Conclusion
The discovery and validation of these novel biomarkers represent a significant step towards personalized medicine for patients with KRAS G12C-mutated cancers. The integration of tumor tissue analysis and liquid biopsies provides a powerful toolkit for predicting this compound sensitivity, monitoring treatment response, and understanding mechanisms of resistance. Continued research in this area is crucial for the development of rational combination therapies to overcome resistance and further improve patient outcomes.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Sotorasib
For Immediate Use by Laboratory Professionals: This document provides critical safety protocols, operational guidelines, and disposal instructions for the handling of Sotorasib. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of research outcomes.
This compound is a potent, first-in-class covalent inhibitor of the KRAS G12C mutation, a significant driver in various cancers. As with any potent compound, meticulous handling and a thorough understanding of its safety profile are paramount for researchers and laboratory personnel. This guide offers detailed, step-by-step procedures to minimize exposure risk and ensure operational efficiency.
Essential Safety and Personal Protective Equipment (PPE)
Handling this compound requires strict adherence to safety protocols to prevent accidental exposure. The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective over-garment. | Prevents skin contact with the compound. |
| Respiratory Protection | An air-purifying respirator with NIOSH approval for dusts and mists may be necessary for procedures with a high risk of aerosol generation (e.g., weighing, large-scale transfers). | Minimizes inhalation of airborne particles. |
Operational Handling and Storage
Proper operational procedures are critical for maintaining the stability of this compound and the safety of laboratory personnel.
| Parameter | Guideline |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood or with effective local exhaust ventilation. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling. |
| Storage | Store in a cool, well-ventilated area in a tightly sealed container. Keep away from direct sunlight and sources of ignition. Recommended storage temperature for the powder is -20°C. |
Spill Management and Disposal Plan
In the event of a spill, a clear and efficient response is crucial to mitigate any potential hazards.
Spill Cleanup Protocol:
-
Evacuate and Secure: Cordon off the spill area to prevent unauthorized entry.
-
Don Appropriate PPE: Before cleanup, ensure all recommended PPE is worn.
-
Contain and Absorb: For powdered this compound, wet down the material to minimize airborne dust. For solutions, use an absorbent material like diatomite or universal binders to contain the spill.
-
Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.
-
Collect and Dispose: Place all contaminated materials, including absorbent pads and used PPE, into a sealed, labeled hazardous waste container.
Disposal:
Dispose of this compound and any contaminated waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Quantitative Safety Data
| Data Point | Value | Reference |
| Occupational Exposure Limit (OEL) | Amgen recommends an OEL of 24 µg/m³ as an 8-hour time-weighted average. | [1] |
Key Experimental Protocols
The following are detailed methodologies for common experiments involving this compound.
In Vitro Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
KRAS G12C mutant cancer cell line
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., once daily by gavage) at the desired dose. The control group should receive the vehicle solution.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups to assess efficacy.
KRAS G12C Signaling Pathway and this compound's Mechanism of Action
This compound specifically and irreversibly inhibits the KRAS G12C mutant protein. The KRAS protein is a key component of the MAPK and PI3K/AKT/mTOR signaling pathways, which are critical for cell proliferation, survival, and differentiation. The G12C mutation locks KRAS in an active, GTP-bound state, leading to constitutive signaling and uncontrolled cell growth. This compound covalently binds to the cysteine residue of the G12C mutant, locking KRAS in its inactive, GDP-bound state and thereby inhibiting downstream signaling.
Caption: KRAS G12C signaling and this compound's inhibitory action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
